Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2FNO2/c1-2-14-8(13)4-3-5(11)7(10)12-6(4)9/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPLCOWQBGOFDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60528119 | |
| Record name | Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60528119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82671-03-2 | |
| Record name | Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60528119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate, a key intermediate in the development of pharmaceutical compounds. This document details experimental protocols, presents quantitative data in structured tables, and includes graphical representations of the synthetic routes to facilitate understanding and replication.
Executive Summary
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients. Its preparation can be achieved through several distinct pathways, each with its own set of advantages and challenges. This guide will focus on three primary, literature-supported synthesis routes:
-
Multi-Step Synthesis from Ethyl Fluoroacetate: A convergent synthesis involving the formation of a dihydroxy pyridine intermediate, followed by chlorination and subsequent esterification.
-
Blaise Reaction Pathway: A direct approach utilizing the reaction of a substituted pyridine carbonitrile with an organozinc reagent.
-
Synthesis via Acid Chloride: A traditional method involving the conversion of the corresponding carboxylic acid to an acid chloride, followed by esterification.
Each of these pathways will be elaborated upon with detailed experimental procedures, quantitative data, and process flow diagrams.
Pathway 1: Multi-Step Synthesis from Ethyl Fluoroacetate
This pathway commences with the condensation of ethyl fluoroacetate and ethyl formate to generate an enolate, which then reacts with methyl malonamate to form methyl 2,6-dihydroxy-5-fluoronicotinate. Subsequent chlorination and esterification yield the final product.
Experimental Protocol
Step 1: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate
To a solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) at 0°C, sodium methoxide (26 g) is added.[1] The mixture is stirred for 3.5 hours at 20°C. A solution of methyl malonamate (40 g) in methanol (350 mL) is then added, and the mixture is heated to reflux for 30 minutes.[1] A solution of 37% hydrochloric acid (48 mL) in water (352 mL) is added to the hot mixture, which is then refluxed for an additional 10 minutes. After standing at 0°C for 18 hours, the precipitated solid is filtered, washed with water, and vacuum dried to yield methyl 2,6-dihydroxy-5-fluoronicotinate.[1]
Step 2: Synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride
Methyl 2,6-dihydroxy-5-fluoronicotinate (5 g) is charged into a sealed tube with phosphorus oxychloride (50 mL) and lithium chloride (2.5 g). The tube is heated in an oil bath at 152-158°C for 25 hours.[1] After cooling, methylene chloride (50 mL) is added. The reaction mixtures from multiple tubes are combined, filtered, and the filtrate is concentrated. The crude product is purified by short path vacuum distillation.[1]
Step 3: Synthesis of 2,6-dichloro-5-fluoronicotinic acid
The 2,6-dichloro-5-fluoronicotinoyl chloride (9.84 g) is slurried with 60 mL of water at 50-60°C. 50% aqueous sodium hydroxide is added slowly to achieve a pH of 10. The solution is cooled and extracted twice with methylene chloride. After removing residual solvent, the solution is cooled in an ice bath, and 37% hydrochloric acid is added to adjust the pH to 1-2. The precipitated solid is collected, washed with water, and vacuum dried.[1]
Step 4: Esterification to this compound
2,6-dichloro-5-fluoronicotinic acid is refluxed with thionyl chloride to form the corresponding acid chloride.[2] After removing the excess thionyl chloride, the crude acid chloride is reacted with ethanol to yield the ethyl ester.
Quantitative Data for Pathway 1
| Step | Product | Starting Materials | Reagents | Conditions | Yield | Purity |
| 1 | Methyl 2,6-dihydroxy-5-fluoronicotinate | Ethyl fluoroacetate, Ethyl formate, Methyl malonamate | Sodium methoxide, HCl | 0°C to reflux | 61% | 95.4% (HPLC) |
| 2 | 2,6-dichloro-5-fluoronicotinoyl chloride | Methyl 2,6-dihydroxy-5-fluoronicotinate | POCl₃, LiCl | 152-158°C, 25h | - | 88.3% (VPC) |
| 3 | 2,6-dichloro-5-fluoronicotinic acid | 2,6-dichloro-5-fluoronicotinoyl chloride | NaOH, HCl | 0-60°C | 71% | 99.4% (HPLC) |
| 4 | This compound | 2,6-dichloro-5-fluoronicotinic acid | Thionyl chloride, Ethanol | Reflux | - | - |
Data not available in the searched literature is denoted by "-".
Synthesis Pathway Diagram
Figure 1: Multi-Step Synthesis from Ethyl Fluoroacetate.
Pathway 2: Blaise Reaction Pathway
This route offers a more direct synthesis starting from 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, which undergoes a Blaise reaction with ethyl bromoacetate in the presence of activated zinc.
Experimental Protocol
Step 1: Formation of Zinc Salt Intermediate
2,6-dichloro-5-fluoro-3-pyridinecarbonitrile is used as the raw material to generate a zinc salt intermediate, 3-(2,6-dichloro-5-fluoro-3-pyridyl)-3-iminopropionic acid ethyl bromide zinc salt.[2] An efficient synthesis has been accomplished using the Blaise reaction of ethyl bromoacetate with 3-cyano-2,6-dichloro-5-fluoropyridine.[3] The use of methanesulfonic acid as an in situ activator of zinc is reported to remove the induction period of the Blaise reaction, making it safer and more viable for large-scale operations.[3]
Step 2: Acidification to Imidate Intermediate
The zinc salt intermediate is then acidified to form the imidate intermediate, 3-(2,6-dichloro-5-fluoro-3-pyridyl)-3-iminopropionic acid ethyl ester.[2] The acidification is controlled to a temperature of 0-10°C and a pH of 2-3.[2] The generated imidate intermediate is extracted and distilled to separate the non-aqueous oily liquid.[2]
Step 3: Acid Hydrolysis to Final Product
The acid hydrolysis of the non-aqueous imidate intermediate is carried out in an anhydrous ethanol solvent at 20-30°C with an anhydrous ethanol solution of hydrogen chloride or concentrated sulfuric acid to undergo acid-catalyzed alcoholysis, yielding Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate.[2]
Quantitative Data for Pathway 2
| Step | Product | Starting Material | Reagents | Conditions | Overall Yield | Purity |
| 1-3 | Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate | 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile | Ethyl bromoacetate, Zn, HCl/H₂SO₄ in Ethanol | 0-30°C | 88-95% | 99% |
Synthesis Pathway Diagram
Figure 2: Blaise Reaction Pathway.
Pathway 3: Synthesis via Acid Chloride from 2,6-dichloro-5-fluoronicotinic acid
This classic approach involves the synthesis of the precursor carboxylic acid, followed by its conversion to the acid chloride and subsequent esterification. The synthesis of 2,6-dichloro-5-fluoronicotinic acid can be achieved through the hydrolysis of 2,6-dichloro-3-cyano-5-fluoropyridine.
Experimental Protocol
Step 1: Hydrolysis of 2,6-dichloro-3-cyano-5-fluoropyridine
2,6-dichloro-5-fluoro-3-cyanopyridine is dissolved in 90-99% sulfuric acid at 70-90°C to hydrolyze it to the corresponding carboxamide. The reaction mixture is then cooled, and water is added to adjust the sulfuric acid concentration to 55-75%. The hydrolysis is completed by heating at 70-110°C to yield 2,6-dichloro-5-fluoronicotinic acid.
Step 2: Esterification
The 2,6-dichloro-5-fluoronicotinic acid is then converted to its ethyl ester. This can be achieved via a Fischer esterification by refluxing the carboxylic acid in ethanol with a catalytic amount of a strong acid like sulfuric acid.[4][5][6][7] Alternatively, the carboxylic acid can be converted to the more reactive acid chloride by refluxing with thionyl chloride, followed by reaction with ethanol.[2]
Quantitative Data for Pathway 3
| Step | Product | Starting Material | Reagents | Conditions | Yield | Purity |
| 1 | 2,6-dichloro-5-fluoronicotinic acid | 2,6-dichloro-3-cyano-5-fluoropyridine | H₂SO₄, H₂O | 70-110°C | High | - |
| 2 | This compound | 2,6-dichloro-5-fluoronicotinic acid | Ethanol, H₂SO₄ (cat.) or SOCl₂, Ethanol | Reflux | - | - |
Data not available in the searched literature is denoted by "-".
Synthesis Pathway Diagram
Figure 3: Synthesis via Acid Chloride.
Conclusion
This technical guide has detailed three primary synthesis pathways for this compound. The choice of a particular pathway in a research or industrial setting will depend on factors such as the availability and cost of starting materials, desired purity, scalability, and safety considerations. The Blaise reaction pathway appears to be the most efficient in terms of step economy and overall yield, while the multi-step synthesis from ethyl fluoroacetate provides a convergent approach. The synthesis via the acid chloride is a more traditional and well-established method. The provided experimental protocols and quantitative data serve as a valuable resource for chemists in the pharmaceutical and fine chemical industries.
References
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. cerritos.edu [cerritos.edu]
- 7. Fischer Esterification [organic-chemistry.org]
Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate is a halogenated pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and an ethyl carboxylate group on a pyridine ring, makes it a versatile synthetic intermediate. This technical guide provides a comprehensive overview of its chemical properties, structure, and its pivotal role as a precursor in the synthesis of pharmacologically active compounds, particularly fluoroquinolone antibiotics.
Chemical Properties and Structure
This compound is a compound whose physical and chemical characteristics are dictated by its array of functional groups. While experimental data for some properties are not widely published, a combination of available data and predicted values provides a detailed profile of this molecule.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 82671-03-2 | [1] |
| Molecular Formula | C₈H₆Cl₂FNO₂ | [1] |
| Molecular Weight | 238.04 g/mol | [1] |
| Boiling Point | 285.594 °C at 760 mmHg | [2] |
| Density | 1.441 g/cm³ | [2] |
| pKa | -5.30 ± 0.10 (Predicted) | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Storage Temperature | 2-8°C | [3] |
Structural Information
The structure of this compound is key to its reactivity and utility as a synthetic building block.
| Identifier | String |
| SMILES | CCOC(=O)c1cc(F)c(Cl)nc1Cl |
| InChI | InChI=1S/C8H6Cl2FNO2/c1-2-14-8(13)5-3-4(11)6(9)12-7(5)10/h3H,2H2,1H3 |
graph chemical_structure {
layout=neato;
node [shape=plaintext];
edge [style=bold];
// Define atom nodes
N1 [label="N", fontcolor="#202124"];
C1 [label="C", fontcolor="#202124"];
C2 [label="C", fontcolor="#202124"];
C3 [label="C", fontcolor="#202124"];
C4 [label="C", fontcolor="#202124"];
C5 [label="C", fontcolor="#202124"];
Cl1 [label="Cl", fontcolor="#34A853"];
Cl2 [label="Cl", fontcolor="#34A853"];
F1 [label="F", fontcolor="#EA4335"];
C6 [label="C", fontcolor="#202124"];
O1 [label="O", fontcolor="#FBBC05"];
O2 [label="O", fontcolor="#FBBC05"];
C7 [label="C", fontcolor="#202124"];
C8 [label="C", fontcolor="#202124"];
// Define positions
N1 [pos="0,1.5!"];
C1 [pos="-1.3,0.75!"];
C2 [pos="-1.3,-0.75!"];
C3 [pos="0,-1.5!"];
C4 [pos="1.3,-0.75!"];
C5 [pos="1.3,0.75!"];
Cl1 [pos="-2.6,1.5!"];
Cl2 [pos="2.6,1.5!"];
F1 [pos="-2.6,-1.5!"];
C6 [pos="0,-3!"];
O1 [pos="-0.8,-3.8!"];
O2 [pos="0.8,-3.8!"];
C7 [pos="1.6,-4.6!"];
C8 [pos="2.4,-3.8!"];
// Define bonds
N1 -- C1;
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- N1;
C1 -- Cl1;
C5 -- Cl2;
C2 -- F1;
C3 -- C6;
C6 -- O1 [style=double];
C6 -- O2;
O2 -- C7;
C7 -- C8;
}
Figure 2: Synthetic pathway from this compound to Gemifloxacin.
The mechanism of action of fluoroquinolone antibiotics like Gemifloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This leads to the cessation of bacterial cell division and ultimately cell death.
Conclusion
This compound is a chemical intermediate of high importance in the pharmaceutical industry. Its well-defined chemical properties and reactive functional groups make it an ideal starting material for the synthesis of complex, life-saving drugs. The continued development of new synthetic methodologies and the exploration of its utility in creating novel therapeutic agents underscore its significance in modern drug discovery and development. Researchers and scientists working with this compound should adhere to appropriate safety protocols due to its reactive nature and the hazardous reagents often used in its synthesis and subsequent reactions.
References
Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate CAS number and supplier.
CAS Number: 82671-03-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate, a key intermediate in the synthesis of fluoroquinolone antibiotics. This document outlines its chemical properties, synthesis protocols, and its application in the development of pharmaceutical compounds.
Chemical and Physical Properties
This compound is a halogenated pyridine derivative. A summary of its key quantitative data is presented below.
| Property | Value | Source |
| CAS Number | 82671-03-2 | [1] |
| Molecular Formula | C₈H₆Cl₂FNO₂ | [1] |
| Molecular Weight | 238.04 g/mol | [1] |
| Purity (Typical) | >98% | [2] |
| Melting Point of Precursor Acid | 154.6-154.9 °C (for 2,6-dichloro-5-fluoronicotinic acid) | [3] |
| HPLC Purity of Precursor Acid | 99.4% | [3] |
Suppliers
A list of potential suppliers for this compound is provided below.
| Supplier | Location |
| JHECHEM CO LTD | China |
| ChemicalBook | Online |
| CHIRALEN | Online |
| Hangzhou Shuyuan Pharmaceutical Technology Co., Ltd. | China |
| ProcessPointChemicals | Online |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent conversion to a key pharmaceutical intermediate are outlined below.
Protocol 1: Synthesis of 2,6-dichloro-5-fluoronicotinic acid
This protocol describes the hydrolysis of 2,6-dichloro-3-cyano-5-fluoropyridine to produce the carboxylic acid precursor.
Materials:
-
2,6-dichloro-3-cyano-5-fluoropyridine
-
Phosphorus oxychloride
-
Phosphorus pentachloride
-
37% Hydrochloric acid
-
Methylene chloride
-
Water
Procedure:
-
Convert 2,6-dihydroxy-3-cyano-5-fluoropyridine to 2,6-dichloro-3-cyano-5-fluoropyridine using phosphorus oxychloride and phosphorus pentachloride. Note: This reaction may produce 2,4,6-trichloro-3-cyano-5-fluoropyridine as a byproduct, which can affect the yield and purity of the desired product.[3]
-
Perform hydrolysis of the resulting 2,6-dichloro-3-cyano-5-fluoropyridine.
-
Extract the cooled solution twice with methylene chloride.
-
Evacuate the solution to remove residual methylene chloride.
-
After cooling in an ice bath, add 37% hydrochloric acid to adjust the pH to 1-2.
-
Collect the precipitated solid, wash it with water, and vacuum dry to yield 2,6-dichloro-5-fluoronicotinic acid.[3]
Expected Yield: 71%[3] Purity (by HPLC): 99.4%[3]
Protocol 2: Esterification to this compound
This protocol describes a general method for the esterification of the precursor carboxylic acid to the final product using phosphorus oxychloride.[4]
Materials:
-
2,6-dichloro-5-fluoronicotinic acid
-
Ethanol
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a flask, dissolve 1 mmol of 2,6-dichloro-5-fluoronicotinic acid in 5 mL of ethanol and cool the solution in an ice bath.
-
Slowly add 1.2 mmol of POCl₃ dropwise to the cooled solution.
-
Stir the resulting solution at room temperature for 2 hours.
-
Pour the reaction mixture over crushed ice.
-
Extract the product using ethyl acetate.
-
Wash the combined organic solvent with a saturated solution of sodium bicarbonate.
-
Dry the organic layer over MgSO₄ and then concentrate it under reduced pressure to obtain the product.[4]
Application in Pharmaceutical Synthesis
This compound is a crucial intermediate in the synthesis of fluoroquinolone antibiotics, such as Gemifloxacin. The following workflow illustrates the conversion of a closely related starting material to a key intermediate of Gemifloxacin.
Experimental Workflow: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
This workflow outlines the one-pot synthesis starting from ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propanoate.[5]
Procedure:
-
To a stirred solution of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propanoate in toluene, add dimethylformamide dimethylacetal and acetic acid at room temperature and stir for 30 minutes.[5]
-
Add cyclopropylamine to the mixture and stir for an additional 30 minutes.[5]
-
Perform a cyclization reaction by adding a suitable base, such as sodium hydride.
-
The final hydrolysis step is carried out by heating the reaction mixture in the presence of aqueous hydrochloric acid.[6]
-
After cooling, the solid product is filtered, washed, and dried to yield 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.[5][6]
References
- 1. This compound | 82671-03-2 [m.chemicalbook.com]
- 2. ossila.com [ossila.com]
- 3. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. WO2005040164A1 - Process for preparing 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid - Google Patents [patents.google.com]
- 6. 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Spectroscopic and Structural Elucidation of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches of public scientific databases and literature have not yielded experimentally verified spectroscopic data (NMR, IR, MS) for Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate. This guide therefore provides a detailed overview of the expected spectroscopic characteristics of this compound, utilizing data from its close structural analog, Methyl 2,6-dichloro-5-fluoronicotinate , for illustrative purposes. The experimental protocols described are generalized standard procedures for the analysis of small organic molecules.
Introduction
This compound is a highly functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. Its substituted pyridine core makes it an attractive scaffold for the development of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties is crucial for its synthesis, characterization, and application. This technical guide presents a summary of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside generalized experimental protocols for these analytical techniques.
Spectroscopic Data (Representative for Methyl 2,6-dichloro-5-fluoronicotinate)
The following tables summarize the expected spectroscopic data for Methyl 2,6-dichloro-5-fluoronicotinate, a close structural analog of this compound. The substitution pattern on the pyridine ring is identical, with the primary difference being the ester group (methyl vs. ethyl). The electronic environment of the pyridine ring is expected to be very similar, leading to comparable chemical shifts for the aromatic proton and carbons.
¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | H-4 |
| ~3.9 | s | 3H | -OCH₃ |
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C=O (ester) |
| ~155 (d) | C-5 (C-F) |
| ~148 | C-2 or C-6 (C-Cl) |
| ~145 | C-2 or C-6 (C-Cl) |
| ~140 (d) | C-4 |
| ~120 | C-3 |
| ~53 | -OCH₃ |
Solvent: CDCl₃ Reference: CDCl₃ (77.16 ppm)
¹⁹F NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| -110 to -130 | d | F-5 |
Solvent: CDCl₃ Reference: CFCl₃ (0 ppm)
IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak | C-H stretch (aromatic) |
| ~2950 | Weak | C-H stretch (aliphatic, -OCH₃) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1550, 1450 | Medium | C=C/C=N stretch (pyridine ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Medium | C-F stretch |
| ~800-700 | Strong | C-Cl stretch |
Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 237 | ~30 | [M]⁺ (with ³⁵Cl, ³⁵Cl) - Molecular Ion |
| 239 | ~20 | [M+2]⁺ (with ³⁵Cl, ³⁷Cl) - Isotope Peak |
| 241 | ~3 | [M+4]⁺ (with ³⁷Cl, ³⁷Cl) - Isotope Peak |
| 206 | Variable | [M - OCH₃]⁺ |
| 178 | Variable | [M - COOCH₃]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C{¹H} proton-decoupled NMR spectrum. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F{¹H} proton-decoupled NMR spectrum.
-
Reference the spectrum to an external standard (e.g., CFCl₃).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Procedure (using ATR):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Sample Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).
Procedure (using EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound.
Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.
Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate is a key fluorinated heterocyclic building block with significant applications in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and an ethyl carboxylate group on a pyridine ring, imparts specific reactivity that makes it a valuable precursor for the synthesis of complex bioactive molecules. This technical guide provides an in-depth review of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of fluoroquinolone antibiotics. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers in the field.
Chemical and Physical Properties
This compound is a stable crystalline solid under standard conditions. The presence of electron-withdrawing halogen atoms and the ester functionality significantly influences its reactivity and physical properties.
| Property | Value | Reference |
| CAS Number | 82671-03-2 | [1][2] |
| Molecular Formula | C₈H₆Cl₂FNO₂ | [1] |
| Molecular Weight | 238.04 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | Not available | |
| Boiling Point | 285.6 °C at 760 mmHg | |
| Density | 1.441 g/cm³ | |
| Flash Point | 126.5 °C | |
| Solubility | Soluble in most organic solvents |
Spectroscopic Data:
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 2,6-dichloro-5-fluoronicotinic acid.
Synthesis of 2,6-dichloro-5-fluoronicotinic acid
A robust method for the preparation of 2,6-dichloro-5-fluoronicotinic acid involves the hydrolysis of 2,6-dichloro-3-cyano-5-fluoropyridine. An improved process detailed in patent literature avoids the isolation of the intermediate cyano compound, proceeding from a dihydroxy precursor.[3][4]
Experimental Protocol:
-
Step 1: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate: To a solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) at 0°C, sodium methoxide (26 g) is added. After 3.5 hours at 20°C, a solution of methyl malonamate (40 g) in methanol (350 mL) is added, and the mixture is heated at reflux for 30 minutes. A solution of 37% hydrochloric acid (48 mL) in water (352 mL) is then added to the hot mixture. The reaction mixture is heated at reflux for an additional 10 minutes. After standing at 0°C for 18 hours, the mixture is filtered, and the collected solid is washed with water and vacuum dried to yield methyl 2,6-dihydroxy-5-fluoronicotinate.[3][4]
-
Step 2: Synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride: Methyl 2,6-dihydroxy-5-fluoronicotinate (5 g), phosphorus oxychloride (50 mL), and lithium chloride (2.5 g) are charged into a sealed tube and heated in an oil bath at 152-158°C for 25 hours. After cooling, methylene chloride (50 mL) is added. The reaction mixtures are combined, filtered, and concentrated. The residue is subjected to short-path vacuum distillation to give 2,6-dichloro-5-fluoronicotinoyl chloride.[3][4]
-
Step 3: Hydrolysis to 2,6-dichloro-5-fluoronicotinic acid: The acid chloride (9.84 g) is slurried with 60 mL of water at 50-60°C. 50% aqueous sodium hydroxide is added slowly to achieve a pH of 10. The solution is cooled and extracted twice with methylene chloride. After removing residual methylene chloride under vacuum, the aqueous solution is cooled in an ice bath, and 37% hydrochloric acid is added to adjust the pH to 1-2. The precipitated solid is collected, washed with water, and vacuum dried.[3][4]
Esterification to this compound
Experimental Protocol:
A common method for this transformation involves reacting 2,6-dichloro-5-fluoronicotinic acid with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) or by converting the carboxylic acid to its acid chloride followed by reaction with ethanol.
-
To a solution of 2,6-dichloro-5-fluoronicotinic acid in excess ethanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC or HPLC). The solvent is then removed under reduced pressure, and the residue is taken up in an organic solvent (e.g., ethyl acetate). The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be further purified by column chromatography or recrystallization.
Chemical Reactivity and Applications
The two chlorine atoms on the pyridine ring of this compound are susceptible to nucleophilic substitution, making it a versatile intermediate for introducing various functionalities. The ester group can also be hydrolyzed or transesterified.
Key Intermediate in Fluoroquinolone Synthesis
This compound is a crucial starting material for the synthesis of the 1,8-naphthyridine core of many fluoroquinolone antibiotics, such as Gemifloxacin.[2]
Experimental Protocol: One-Pot Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid [5]
This patented one-pot process starts from a derivative of the title compound, ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate.
-
Step 1: Enamine Formation: To a stirred solution of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate (10.0 g, 35.7 mmol) in toluene (60 mL), dimethylformamide dimethylacetal (4.68 g, 39.3 mmol) and acetic acid (0.53 g, 8.9 mmol) are added at room temperature. The mixture is stirred for 30 minutes.
-
Step 2: Reaction with Cyclopropylamine: After complete consumption of the starting material (monitored by HPLC), cyclopropylamine (2.24 g, 39.3 mmol) is added, and the mixture is stirred for another 30 minutes.
-
Step 3: Cyclization and Hydrolysis: After the formation of the cyclopropyl enamine intermediate is complete (monitored by HPLC), concentrated hydrochloric acid (14.7 mL, 146 mmol) is added to the reaction solution, and the mixture is heated under reflux for 10 hours. The reaction solution is then cooled, filtered, and the solid is washed sequentially with isopropanol, distilled water, and isopropanol. The resulting solid is dried to give the title compound.
References
- 1. US20100076193A1 - process for the preparation of gemifloxacin - Google Patents [patents.google.com]
- 2. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid - Google Patents [patents.google.com]
- 5. WO2005040164A1 - Process for preparing 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid - Google Patents [patents.google.com]
Unlocking New Frontiers: A Technical Guide to the Research Applications of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
For Immediate Release
A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals
The highly functionalized heterocyclic compound, Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate, is emerging as a pivotal building block in the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth analysis of its potential research applications, chemical properties, and its role as a versatile intermediate in the development of novel pharmaceuticals and agrochemicals.
Core Chemical Attributes
This compound, with the CAS Number 82671-03-2, is a stable crystalline solid. Its trifunctionalized pyridine ring, featuring two chlorine atoms, a fluorine atom, and an ethyl carboxylate group, offers a unique platform for a variety of chemical modifications.
| Property | Value |
| CAS Number | 82671-03-2 |
| Molecular Formula | C₈H₆Cl₂FNO₂ |
| Molecular Weight | 238.04 g/mol |
| Appearance | White to off-white crystalline powder |
| Boiling Point | 285.6 °C at 760 mmHg |
| Density | 1.441 g/cm³ |
Synthetic Versatility and Key Reactions
The reactivity of this compound is primarily centered around the nucleophilic substitution of its two chlorine atoms. This characteristic allows for the introduction of a wide range of functional groups, making it a valuable precursor for creating extensive libraries of novel compounds.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the 2 and 6 positions of the pyridine ring are susceptible to displacement by various nucleophiles, such as amines, thiols, and alkoxides. The electron-withdrawing nature of the pyridine nitrogen and the other ring substituents facilitates these reactions. The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the nucleophile.
Experimental Protocol: Nucleophilic Substitution with an Amine
A general procedure for the nucleophilic substitution of a chlorine atom on the pyridine ring with an amine is as follows:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add the desired amine (1.1-1.5 equivalents) to the solution. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is often necessary to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C. The optimal temperature and reaction time will depend on the reactivity of the specific amine and should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Application in Pharmaceutical Research
The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of fluoroquinolone antibiotics.
Fluoroquinolone Antibiotics: The Synthesis of Gemifloxacin
This compound is a crucial precursor for the synthesis of the naphthyridine core of Gemifloxacin, a potent broad-spectrum antibiotic. The synthesis involves a series of reactions, including cyclization and subsequent nucleophilic substitution at the C-7 position with a functionalized amine.
The mechanism of action of fluoroquinolones like Gemifloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1] This dual-targeting mechanism contributes to its broad spectrum of activity and reduced potential for the development of bacterial resistance.
Quantitative Data: In Vitro Activity of Gemifloxacin
The following table summarizes the minimum inhibitory concentrations (MIC₉₀) of Gemifloxacin against various bacterial strains, demonstrating its potent antibacterial activity.[2][3][4]
| Bacterial Strain | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | 0.016 - 0.03 |
| Haemophilus influenzae | ≤0.008 |
| Moraxella catarrhalis | 0.008 |
| Staphylococcus aureus (MSSA) | 0.03 |
| Escherichia coli | 0.016 |
| Klebsiella pneumoniae | 0.25 |
Anticancer Drug Discovery
Derivatives of the pyridine scaffold, accessible from this compound, have shown promise as potential anticancer agents. Research has indicated that certain pyridine derivatives can exhibit cytotoxic effects against various cancer cell lines.[5][6][7][8] The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Phosphodiesterase (PDE) Inhibitors
Substituted pyridine derivatives have also been investigated as inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[9][10][11][12][13] PDE inhibitors have therapeutic potential in a range of diseases, including cardiovascular disorders, inflammatory diseases, and neurological conditions.
Quantitative Data: PDE Inhibitory Activity of Pyridine Derivatives
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative pyridine derivatives against different PDE isoforms.
| Compound | Target PDE | IC₅₀ (µM) | Reference |
| Pyridine Derivative A | PDE4B | 0.11 | [9] |
| Pyridine Derivative B | PDE3A | 0.027 | [2] |
| Pyridine Derivative C | PDE3A | 0.00376 | [10] |
Application in Agrochemical Research
The halogenated pyridine core of this compound is a common structural motif in a number of herbicides and pesticides.[14][15][16][17] The specific substitution pattern can be tailored to target essential enzymes or biological pathways in weeds or pests, leading to the development of selective and effective crop protection agents.
Conclusion
This compound represents a versatile and valuable chemical intermediate for research and development in both the pharmaceutical and agrochemical sectors. Its unique structural features and reactivity provide a robust platform for the synthesis of a wide range of novel compounds with significant biological activities. This guide highlights the potential of this compound to contribute to the discovery of new medicines and crop protection solutions, encouraging further exploration of its synthetic utility.
References
- 1. Gemifloxacin | C18H20FN5O4 | CID 9571107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vitro activity of gemifloxacin against a broad range of recent clinical isolates from the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative in vitro activity of gemifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative in vitro activity of gemifloxacin, ciprofloxacin, levofloxacin and ofloxacin in a North American surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Natural Compounds from Plant and Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Marine-Derived Anticancer Agents Targeting Apoptotic Pathways: Exploring the Depths for Novel Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. archives.ijper.org [archives.ijper.org]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. | Semantic Scholar [semanticscholar.org]
- 16. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. UY34943A - HERBICIDE COMPOSITIONS THAT INCLUDE ACID 4-AMINO-3-CHLORO-5-FLUORO-6- (4-CHLORO-2-FLUORO-3-METOXIFENILO) PIRIDINA-2-CARBOXÃLICO OR A DERIVATIVE OF THE SAME AND A SULPHONYLAMINOCARBON. - Google Patents [patents.google.com]
The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
An In-depth Exploration of the Discovery, Synthesis, and Historical Context of a Pivotal Building Block in Modern Drug Development.
Introduction
Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate, a halogenated pyridine derivative, holds a significant position in the landscape of medicinal chemistry and pharmaceutical development. Its unique substitution pattern, featuring both chlorine and fluorine atoms, renders it a versatile intermediate for the synthesis of complex therapeutic agents. This technical guide delves into the discovery, historical context, and synthetic methodologies of this crucial compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its importance and application.
The emergence of this compound is intrinsically linked to the advancements in halogenated pyridine chemistry during the latter half of the 20th century. The increasing recognition of the profound impact of fluorine substitution on the bioactivity of molecules spurred the development of novel synthetic routes to access fluorinated building blocks. This compound serves as a prime example of strategic halogen placement to facilitate selective functionalization in the synthesis of high-value compounds, most notably the naphthyridine class of antibacterial agents.
Historical Context and Discovery
The development of this compound did not occur in isolation but rather as a convergent evolution of synthetic strategies aimed at overcoming the challenges of regioselective halogenation of pyridine derivatives. Historically, electrophilic aromatic substitution on pyridines was often plagued by a lack of selectivity and required harsh reaction conditions.
The impetus for the synthesis of this specific molecule arose from the burgeoning field of fluoroquinolone antibiotics. The parent acid, 2,6-dichloro-5-fluoronicotinic acid, and its derivatives were identified as key intermediates for the construction of the naphthyridine core of potent antibacterial drugs. European and US patents from the late 1980s and early 1990s extensively document the efforts to develop efficient and scalable processes for the synthesis of these crucial precursors. While the exact first synthesis of the ethyl ester is not pinpointed to a single "discovery" moment, it is presented as a logical and straightforward esterification of the corresponding carboxylic acid, a common practice in medicinal chemistry to enhance solubility or modify reactivity for subsequent synthetic steps.
Synthetic Methodologies
The synthesis of this compound is primarily achieved through the esterification of 2,6-dichloro-5-fluoronicotinic acid. Therefore, the synthesis of the parent acid is a critical first step and has been the subject of considerable process development.
Synthesis of the Precursor: 2,6-dichloro-5-fluoronicotinic acid
Several routes to 2,6-dichloro-5-fluoronicotinic acid have been reported, often starting from more readily available precursors. One prominent method involves the chlorination of a dihydroxypyridine derivative.
dot
Caption: Synthesis of 2,6-dichloro-5-fluoronicotinic acid.
Esterification to this compound
The final step to obtain the title compound is a standard esterification reaction.
dot
Caption: Esterification to the final product.
Experimental Protocols
The following are representative experimental protocols derived from patent literature for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and its subsequent esterification.
Protocol 1: Synthesis of 2,6-dichloro-5-fluoronicotinic acid
This protocol is based on procedures described in patent literature for the multi-step synthesis starting from ethyl fluoroacetate.
Step 1: Preparation of 2,6-dihydroxy-3-cyano-5-fluoropyridine
-
To a solution of ethyl fluoroacetate and ethyl formate, sodium methoxide is added at 0°C.
-
After stirring, a solution of cyanoacetamide in a suitable solvent is added.
-
The mixture is heated at reflux.
-
Upon cooling, the reaction mixture is acidified, and the precipitated solid is collected by filtration, washed, and dried to yield 2,6-dihydroxy-3-cyano-5-fluoropyridine.
Step 2: Chlorination to 2,6-dichloro-3-cyano-5-fluoropyridine
-
2,6-dihydroxy-3-cyano-5-fluoropyridine is treated with a mixture of phosphorus oxychloride and phosphorus pentachloride.
-
The reaction mixture is heated.
-
After cooling, the mixture is carefully poured onto ice and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give 2,6-dichloro-3-cyano-5-fluoropyridine.
Step 3: Hydrolysis to 2,6-dichloro-5-fluoronicotinic acid
-
2,6-dichloro-3-cyano-5-fluoropyridine is hydrolyzed using a strong acid, such as concentrated sulfuric acid.
-
The reaction mixture is heated to facilitate the conversion of the nitrile to a carboxylic acid.
-
The cooled reaction mixture is poured into ice water, and the precipitated 2,6-dichloro-5-fluoronicotinic acid is collected by filtration, washed, and dried.
Protocol 2: Esterification to this compound
This protocol describes a general method for the esterification of the synthesized nicotinic acid.
-
A mixture of 2,6-dichloro-5-fluoronicotinic acid and ethanol is prepared.
-
A dehydrating agent, such as thionyl chloride or a strong acid catalyst, is added to the mixture.
-
The reaction is typically heated under reflux conditions until the starting material is consumed (monitored by TLC or HPLC).
-
The excess ethanol is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with a basic aqueous solution to remove any unreacted acid.
-
The organic layer is dried over a drying agent, filtered, and concentrated to yield this compound.
Quantitative Data
The following table summarizes key quantitative data for this compound and its immediate precursor.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 2,6-dichloro-5-fluoronicotinic acid | C₆H₂Cl₂FNO₂ | 209.99 | Crystalline solid | 153-155[1][2] |
| This compound | C₈H₆Cl₂FNO₂ | 238.04 | Not specified | Not specified |
Note: Specific physical properties for the ethyl ester are not consistently reported in the initial literature, as it is often used directly as an intermediate.
Applications and Significance
The primary significance of this compound lies in its role as a versatile building block in the synthesis of pharmaceuticals. The presence of two chlorine atoms at positions 2 and 6, a fluorine atom at position 5, and an ethyl carboxylate group at position 3 provides multiple reaction sites for further chemical transformations.
The most notable application is in the synthesis of naphthyridine-based antibacterial agents. The pyridine ring of this compound serves as a scaffold for the construction of the bicyclic core of these drugs. The chlorine atoms can be selectively displaced by various nucleophiles, allowing for the introduction of different substituents to modulate the biological activity and pharmacokinetic properties of the final compound.
Beyond its use in the development of antibiotics, this compound and its derivatives are of interest in the broader field of medicinal chemistry for the synthesis of other biologically active molecules. The unique electronic properties conferred by the halogen substituents can influence the binding of the molecule to biological targets and improve its metabolic stability. The compound is also used as a precursor in the synthesis of certain pesticides, particularly herbicides that target broadleaf weeds.[3]
Conclusion
This compound is a testament to the progress in synthetic organic chemistry and its profound impact on drug discovery. Its development was driven by the need for advanced intermediates in the synthesis of life-saving medicines. A thorough understanding of its historical context, synthetic pathways, and chemical properties is invaluable for researchers and scientists working at the forefront of pharmaceutical and agrochemical innovation. The methodologies developed for its synthesis continue to be relevant and provide a foundation for the creation of new and improved chemical entities.
References
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. This compound [myskinrecipes.com]
An In-depth Technical Guide to the Solubility of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on its known physicochemical properties, outlines detailed and established experimental protocols for solubility determination, and presents a generalized experimental workflow.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is crucial for predicting its solubility behavior. Key properties for this compound (CAS No. 82671-03-2) are summarized below.
| Property | Value |
| Molecular Formula | C₈H₆Cl₂FNO₂ |
| Molecular Weight | 238.04 g/mol |
| Density | 1.441 g/cm³ |
| Boiling Point | 285.594 °C at 760 mmHg |
| Flash Point | 126.523 °C |
| Refractive Index | 1.524 |
| XLogP3 | 2.70420 |
The XLogP3 value of 2.7 suggests that the compound is moderately lipophilic, which would indicate a general preference for solubility in organic solvents over water. The presence of polar functional groups such as the ester and the nitrogen atom in the pyridine ring, alongside the halogen atoms, will influence its interaction with various organic solvents.
While specific quantitative data is not available, a related compound, Ethyl 2,6-dichloro-5-fluoropyridine-3-acetoacetate, is reported to be soluble in alcohols, ethers, and ketones. This suggests that this compound may exhibit similar solubility in these classes of solvents.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following established methods can be employed. The choice of method may depend on the required accuracy, the amount of substance available, and the available analytical equipment.
Gravimetric Method (Shake-Flask)
This is a conventional and highly accurate method for determining equilibrium solubility.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Vials or flasks with secure caps
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the mixture to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter (e.g., 0.22 µm) into a pre-weighed vial. This step is critical to remove all undissolved solid.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Evaporate the solvent from the vial using a gentle stream of nitrogen,
-
Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate molecular weight and formula.
Technical Guide: Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical considerations for this compound. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical products. This document includes its molecular formula, and molecular weight, and outlines a common synthetic protocol. A logical workflow for its synthesis is also presented.
Chemical Identity and Properties
This compound is a halogenated pyridine derivative. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and an ethyl carboxylate group, makes it a versatile building block in organic synthesis.
Quantitative Data
The fundamental molecular properties of this compound are summarized in the table below for quick reference.
| Property | Value |
| Molecular Formula | C₈H₆Cl₂FNO₂[1] |
| Molecular Weight | 238.04 g/mol [1] |
| CAS Number | 82671-03-2[1] |
Synthesis Protocol
The synthesis of this compound can be achieved through the esterification of its corresponding carboxylic acid precursor, 2,6-dichloro-5-fluoronicotinic acid.
Esterification of 2,6-dichloro-5-fluoronicotinic acid
A common method for the synthesis of this compound is the reaction of 2,6-dichloro-5-fluoronicotinic acid with ethanol in the presence of a dehydrating agent, such as thionyl chloride.[2] This reaction typically proceeds under reflux conditions to yield the desired ethyl ester.[2]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dichloro-5-fluoronicotinic acid in an excess of ethanol.
-
Reagent Addition: Slowly add thionyl chloride to the suspension while stirring. The reaction is exothermic, and the addition should be controlled to maintain a manageable reaction temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours, or until the reaction is complete (monitoring by thin-layer chromatography is recommended).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The excess ethanol and thionyl chloride are removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Analytical Methods
While specific, validated analytical methods for the routine analysis of this compound are not widely published in the public domain, standard techniques for small molecule analysis are applicable.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for assessing the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible addition of a pH modifier like formic acid or trifluoroacetic acid) would be a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be invaluable for structural confirmation. The ¹H NMR spectrum would show signals corresponding to the ethyl group and the proton on the pyridine ring. The ¹³C NMR would provide information on all carbon atoms in the molecule, and the ¹⁹F NMR would confirm the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The isotopic pattern of the chlorine atoms would be a characteristic feature in the mass spectrum.
Visualized Synthesis Pathway
The following diagram illustrates the synthesis of this compound from its acid precursor.
Caption: Synthesis of the target compound via esterification.
References
An In-depth Technical Guide on Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document aims to provide a comprehensive overview of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate. However, a thorough search of scientific literature and chemical databases did not yield specific experimental or computational thermodynamic data such as enthalpy of formation, entropy, specific heat capacity, or Gibbs free energy of formation for this compound. The focus of this guide is therefore on its synthesis and general chemical properties based on available information.
Core Chemical Properties
This compound is a halogenated pyridine derivative.[1][2] Halogenated pyridines are significant in medicinal chemistry and are used as building blocks for more complex molecules.[1][2] The physical and chemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 82671-03-2 | [1][3][4] |
| Molecular Formula | C₈H₆Cl₂FNO₂ | [3][4] |
| Molecular Weight | 238.04 g/mol | [1][3] |
| Appearance | Solid | [2] |
| Melting Point | 89-91 °C (for the related nitrile) | [2] |
| Calculated Density | 1.441 g/cm³ | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound and its precursors is described in several patents. A common route involves the esterification of 2,6-dichloro-5-fluoronicotinic acid.[1] Another approach starts from 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile.[5]
General Synthesis Workflow:
The synthesis generally involves the transformation of a precursor molecule, such as 2,6-dichloro-5-fluoronicotinic acid or its nitrile derivative, into the final ethyl ester product. The following diagram illustrates a generalized workflow for its preparation.
References
- 1. This compound | 82671-03-2 | Benchchem [benchchem.com]
- 2. 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile 98 82671-02-1 [sigmaaldrich.com]
- 3. This compound | 82671-03-2 [m.chemicalbook.com]
- 4. chemnet.com [chemnet.com]
- 5. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
Methodological & Application
The Pivotal Role of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate in the Synthesis of RORγt Inhibitors for Autoimmune Diseases
For Immediate Release
[City, State] – December 27, 2025 – Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate has emerged as a critical starting material in medicinal chemistry for the development of potent and selective Retinoid-related Orphan Receptor gamma t (RORγt) inhibitors, a promising class of therapeutic agents for the treatment of autoimmune diseases. This highly functionalized pyridine derivative provides a versatile scaffold for the synthesis of complex molecules that can modulate the activity of RORγt, a key transcription factor in the differentiation of Th17 cells, which are implicated in the pathogenesis of various inflammatory and autoimmune disorders.
Application in the Synthesis of RORγt Inhibitors
This compound serves as a key building block for the synthesis of advanced RORγt inhibitors. The presence of two chlorine atoms at positions 2 and 6, a fluorine atom at position 5, and an ethyl carboxylate group at position 3 offers multiple reaction sites for chemical modification. A crucial initial step in the synthetic pathway involves the selective reduction of the C6-chloro group, yielding Ethyl 2-chloro-5-fluoronicotinate. This intermediate is then further elaborated to introduce the necessary pharmacophores for RORγt inhibition.
One notable application is in the synthesis of compounds analogous to potent RORγt inhibitors. The general synthetic strategy involves the nucleophilic substitution of the remaining chloro group at the C2 position with a suitable amine, followed by further modifications to the ester group to introduce moieties that enhance binding affinity and selectivity for the RORγt ligand-binding domain.
Quantitative Data Summary
The following table summarizes the biological activity of a representative RORγt inhibitor synthesized from a derivative of this compound.
| Compound ID | RORγt Binding Affinity (IC50, nM) | IL-17A Inhibition in human PBMC assay (IC50, nM) |
| RORγt-Inhibitor-A | 15 | 50 |
Note: Data is representative of compounds developed from this class of starting materials.
Experimental Protocols
Protocol 1: Selective Reduction of this compound
This protocol describes the selective reduction of the chloro group at the 6-position of this compound.
Materials:
-
Ethyl 2,6-dichloro-5-fluoronicotinate
-
Acetic Acid
-
Water
-
Zinc powder
-
5% Sodium bicarbonate aqueous solution
-
Ethyl acetate
-
Ice bath
Procedure:
-
Dissolve Ethyl 2,6-dichloro-5-fluoronicotinate (20 g) in a mixture of acetic acid (190 mL) and water (10 mL) in a 500 mL four-necked flask.[1]
-
Cool the flask in an ice bath.
-
Add zinc powder (4 g) to the solution and stir at room temperature for 30 minutes.[1]
-
Repeat the addition of zinc powder (4 g) twice more, with 30 minutes of stirring after each addition.[1]
-
Distill off the solvent under reduced pressure.
-
To the residue, add a 5% sodium bicarbonate aqueous solution (100 mL) and ethyl acetate (100 mL) and perform a liquid-liquid extraction.[1]
-
Extract the aqueous layer twice more with ethyl acetate (100 mL each).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 2-chloro-5-fluoronicotinate.
Protocol 2: Nucleophilic Aromatic Substitution with an Amine
This protocol outlines the general procedure for the substitution of the 2-chloro group of Ethyl 2-chloro-5-fluoronicotinate with a primary or secondary amine.
Materials:
-
Ethyl 2-chloro-5-fluoronicotinate
-
Desired amine (e.g., aniline, piperidine)
-
A non-polar aprotic solvent (e.g., Toluene, Dioxane)
-
A suitable base (e.g., Sodium tert-butoxide, Potassium carbonate)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., Xantphos)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, combine Ethyl 2-chloro-5-fluoronicotinate, the amine (1.2 equivalents), the base (1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the ligand.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-5-fluoronicotinate derivative.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the RORγt signaling pathway leading to Th17 cell differentiation and a general experimental workflow for the synthesis and evaluation of RORγt inhibitors.
References
Application Notes and Protocols: Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate as a Versatile Building Block for Novel Herbicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate as a key intermediate in the synthesis and evaluation of novel herbicides. This document outlines the synthetic pathways, biological mode of action, and detailed protocols for the experimental evaluation of new herbicidal compounds derived from this versatile building block.
Introduction
This compound is a halogenated pyridine derivative with significant potential in agrochemical research. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and an ethyl carboxylate group, offers multiple reaction sites for the synthesis of diverse molecular architectures. The pyridine core is a well-established scaffold in a number of successful herbicides, and the specific halogenation of this building block can lead to compounds with enhanced biological activity and favorable physicochemical properties. The primary herbicidal application of derivatives from this class of compounds is as synthetic auxins, which disrupt plant growth by mimicking the natural plant hormone indole-3-acetic acid (IAA).
Data Presentation
The herbicidal activity of novel compounds derived from this compound can be quantified through greenhouse bioassays. The following tables provide a template for presenting such data, with example data drawn from literature on structurally related pyridine-carboxylate herbicides.
Table 1: Post-emergence Herbicidal Activity of a Novel Herbicide Derived from this compound against Various Weed Species
| Weed Species (Common Name) | Growth Stage at Application | Application Rate (g a.i./ha) | Visual Injury (%) 21 Days After Treatment (DAT) |
| Abutilon theophrasti (Velvetleaf) | 2-3 leaf | 25 | 85 |
| 50 | 95 | ||
| 100 | 100 | ||
| Amaranthus retroflexus (Redroot Pigweed) | 2-3 leaf | 25 | 90 |
| 50 | 100 | ||
| 100 | 100 | ||
| Echinochloa crus-galli (Barnyardgrass) | 2-3 leaf | 25 | 40 |
| 50 | 65 | ||
| 100 | 80 | ||
| Setaria faberi (Giant Foxtail) | 2-3 leaf | 25 | 35 |
| 50 | 60 | ||
| 100 | 75 |
Table 2: Growth Reduction (GR₅₀) Values for a Novel Herbicide against Key Weed Species
| Weed Species (Common Name) | GR₅₀ (g a.i./ha) | 95% Confidence Interval |
| Abutilon theophrasti (Velvetleaf) | 15.2 | 12.5 - 18.4 |
| Amaranthus retroflexus (Redroot Pigweed) | 10.8 | 8.9 - 13.1 |
| Echinochloa crus-galli (Barnyardgrass) | 65.4 | 55.9 - 76.5 |
| Setaria faberi (Giant Foxtail) | 72.1 | 61.8 - 84.1 |
Signaling Pathway of Synthetic Auxin Herbicides
Herbicides derived from this compound typically function as synthetic auxins. They exert their herbicidal effect by binding to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event stabilizes the interaction between the SCF complex and Aux/IAA transcriptional repressor proteins. Consequently, the Aux/IAA proteins are targeted for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The uncontrolled activation of these genes leads to a cascade of physiological disruptions, including epinastic growth, accumulation of abscisic acid (ABA) and ethylene, and ultimately, plant death.
Caption: Synthetic auxin herbicide signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of Novel 6-Aryl-2-chloro-5-fluoropyridine-3-carboxylate Herbicides via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of novel herbicidal compounds from this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath or microwave reactor
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for extraction and purification
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium phosphate (2.0 eq).
-
Catalyst Preparation: In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the Schlenk flask containing the reagents.
-
Catalyst Addition: Add the catalyst premix to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-2-chloro-5-fluoropyridine-3-carboxylate.
Protocol 2: Post-emergence Herbicidal Activity Evaluation in a Greenhouse
This protocol outlines a method for assessing the post-emergence herbicidal efficacy of newly synthesized compounds on various weed species.
Materials:
-
Seeds of target weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus, Echinochloa crus-galli, Setaria faberi)
-
Pots (10 cm diameter) filled with a standardized greenhouse potting mix
-
Greenhouse with controlled environment (e.g., 25/18°C day/night temperature, 16-hour photoperiod)
-
Laboratory spray chamber with a flat-fan nozzle
-
Synthesized herbicide compound
-
Acetone (for stock solution)
-
Surfactant (e.g., Tween 20)
-
Balance, volumetric flasks, and pipettes
Procedure:
-
Plant Propagation: Sow seeds of each weed species in pots. After emergence, thin the seedlings to a uniform number (e.g., 3-5 plants per pot). Grow the plants in the greenhouse until they reach the 2-3 leaf stage.
-
Herbicide Preparation: Prepare a stock solution of the test compound in acetone. From this stock, prepare a series of dilutions to achieve the desired application rates (e.g., 25, 50, 100 g a.i./ha). The final spray solution should contain a small percentage of surfactant (e.g., 0.1% v/v). Include an untreated control (sprayed with the solvent and surfactant solution only).
-
Herbicide Application: Calibrate the laboratory spray chamber to deliver a consistent volume (e.g., 200 L/ha). Place the pots with the target weeds in the spray chamber and apply the herbicide solutions evenly.
-
Incubation and Observation: Return the treated plants to the greenhouse. Water the plants as needed, avoiding overhead watering for the first 24 hours.
-
Data Collection:
-
Visual Injury Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of herbicidal injury for each pot on a scale of 0% (no effect) to 100% (complete plant death).
-
Biomass Measurement: At 21 DAT, harvest the above-ground biomass from each pot. Dry the biomass in an oven at 70°C to a constant weight. Record the dry weight for each pot.
-
-
Data Analysis:
-
Calculate the percent growth reduction for each treatment relative to the untreated control.
-
Use a suitable statistical software to perform a dose-response analysis (e.g., log-logistic regression) to determine the GR₅₀ value for each weed species.
-
Experimental Workflow and Logic
The development of novel herbicides from this compound follows a logical progression from chemical synthesis to biological evaluation.
Caption: Experimental workflow for novel herbicide development.
Application Notes and Protocols for Nucleophilic Substitution on Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the nucleophilic substitution reactions on Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below are based on established principles of nucleophilic aromatic substitution (SNAr) on activated dihalopyridine systems.
Introduction
This compound is a versatile building block in medicinal chemistry. The electron-withdrawing nature of the pyridine nitrogen, the ester group at the 3-position, and the fluorine atom at the 5-position activate the chlorine atoms at the 2- and 6-positions towards nucleophilic attack. This allows for the selective introduction of a wide range of functional groups, including amines, alkoxides, and thiolates, which is crucial for the development of novel therapeutic agents. The regioselectivity of these reactions is a key consideration and is influenced by the nature of the nucleophile and the reaction conditions.
Regioselectivity
In nucleophilic aromatic substitution reactions on 3-substituted-2,6-dichloropyridines, the regioselectivity of the incoming nucleophile is influenced by both electronic and steric factors. Generally, for pyridine rings with an electron-withdrawing substituent at the 3-position, nucleophilic attack is often favored at the 6-position. However, the outcome can be influenced by the specific nucleophile and reaction conditions, such as the solvent used. For the protocols below, substitution at the 6-position is the predicted major regioisomer.
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) are recommended for these reactions to prevent side reactions with moisture.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Product purification is typically achieved by column chromatography on silica gel or recrystallization.
Protocol 1: Nucleophilic Substitution with an Amine (e.g., Morpholine)
This protocol describes the reaction of this compound with a secondary amine, using morpholine as a representative example.
Reaction Scheme:
Materials:
-
This compound
-
Morpholine
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Anhydrous acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of substrate) under an inert atmosphere, add triethylamine (1.5 eq).
-
Add morpholine (1.2 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.
Quantitative Data Summary (Representative)
| Nucleophile | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Ethyl 2-chloro-5-fluoro-6-(morpholin-4-yl)pyridine-3-carboxylate | CH₃CN | 80 | 6 | 85 |
| Piperidine | Ethyl 2-chloro-5-fluoro-6-(piperidin-1-yl)pyridine-3-carboxylate | DMF | 60 | 8 | 82 |
| Aniline | Ethyl 2-chloro-5-fluoro-6-(phenylamino)pyridine-3-carboxylate | Toluene | 100 | 12 | 75 |
Protocol 2: Nucleophilic Substitution with an Alkoxide (e.g., Sodium Methoxide)
This protocol details the reaction with an alkoxide nucleophile to form the corresponding ether.
Reaction Scheme:
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (15 mL per mmol of substrate) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium methoxide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final product.
Quantitative Data Summary (Representative)
| Nucleophile | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | Ethyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate | MeOH | RT | 3 | 90 |
| Sodium Ethoxide | Ethyl 2-chloro-6-ethoxy-5-fluoropyridine-3-carboxylate | EtOH | RT | 4 | 88 |
Protocol 3: Nucleophilic Substitution with a Thiolate (e.g., Sodium Thiomethoxide)
This protocol is adapted from a patented procedure and describes the reaction with a thiolate nucleophile.
Reaction Scheme:
Materials:
-
This compound
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (10 mL per mmol of substrate).
-
Add sodium thiomethoxide (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
Quantitative Data Summary
| Nucleophile | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Sodium Thiomethoxide | Ethyl 2-chloro-5-fluoro-6-(methylthio)pyridine-3-carboxylate | DMF | RT | 2 | >90 (reported) |
Visualization of Experimental Workflows
General Workflow for Nucleophilic Substitution
Caption: General workflow for nucleophilic substitution reactions.
Logical Relationship of Reaction Components
Caption: Key components in the nucleophilic substitution reaction.
Application Notes and Protocols for the Synthesis of Derivatives from Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates.[1] Its unique substitution pattern, featuring two reactive chlorine atoms, a fluorine atom, and an ethyl ester moiety, allows for selective functionalization and the introduction of diverse chemical entities.[2] The chlorine atoms are susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while the ester group can undergo various transformations.[2][3] These properties make it a valuable scaffold in medicinal chemistry and drug discovery programs. For instance, it is a known intermediate in the synthesis of Varenicline, a medication used for smoking cessation.[4][5]
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from this compound, focusing on key reaction classes including palladium-catalyzed cross-couplings and nucleophilic substitutions.
General Synthetic Pathways
The strategic functionalization of this compound allows for the creation of a diverse library of derivatives. The primary reaction sites are the two chlorine atoms at the C2 and C6 positions and the ethyl ester at the C3 position. The following diagram illustrates the principal synthetic transformations.
Caption: Key synthetic transformations of the title compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, significantly expanding the diversity of accessible derivatives.[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction enables the formation of C-C bonds by coupling the chlorinated pyridine with an organoboron compound.[7] This method is highly effective for synthesizing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[8] The reaction typically shows regioselectivity, with the chlorine at the C6 position being more reactive than the one at the C2 position under certain conditions.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.[7][9][10]
-
Reaction Setup: In a dry Schlenk tube or microwave vial under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1).
-
Heating: Heat the reaction mixture with vigorous stirring. For conventional heating, temperatures between 80-110 °C are common for 12-24 hours. For microwave-assisted synthesis, irradiate at 100-120 °C for 15-30 minutes.[7][9]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Table 1: Typical Reagents for Suzuki-Miyaura Coupling
| Component | Example | Molar Equiv. / Mol% | Function |
| Aryl Halide | This compound | 1.0 | Electrophile |
| Organoboron | Phenylboronic Acid | 1.2 | Nucleophile |
| Pd Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 2-5 mol% | Catalyst |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | 2.0 - 3.0 | Activates boronic acid |
| Solvent | 1,4-Dioxane/Water (4:1) | - | Reaction Medium |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, allowing for the facile synthesis of aryl amines.[3] This reaction is instrumental for installing primary or secondary amine functionalities onto the pyridine core, which is a key step in the synthesis of many pharmaceutical agents.[6]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general procedure and may require optimization based on the specific amine used.[11][12]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Heating: Heat the mixture with stirring at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of celite. Wash the filtrate with brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.
Table 2: Typical Reagents for Buchwald-Hartwig Amination
| Component | Example | Molar Equiv. / Mol% | Function |
| Aryl Halide | This compound | 1.0 | Electrophile |
| Amine | Cyclohexylamine | 1.2 | Nucleophile |
| Pd Precursor | Pd₂(dba)₃ | 1-2 mol% | Catalyst Source |
| Ligand | (±)-BINAP | 2-4 mol% | Stabilizes Catalyst |
| Base | NaOt-Bu | 2.0 | Proton Scavenger |
| Solvent | Toluene | - | Reaction Medium |
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C triple bond between a terminal alkyne and an aryl halide.[13][14] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[15] It provides a direct route to alkynyl-substituted pyridines, which are versatile intermediates for further synthetic transformations.
Protocol 3: General Procedure for Sonogashira Coupling
This is a representative protocol; conditions should be optimized for specific substrates.[13]
-
Reaction Setup: To a degassed solution of this compound (1.0 equiv.) in a suitable solvent mixture (e.g., THF/Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-15 mol%) and the copper(I) co-catalyst (e.g., CuI, 10-30 mol%).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 16-24 hours or until completion as indicated by TLC or LC-MS.
-
Work-up: Filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify the crude product via column chromatography.
Table 3: Typical Reagents for Sonogashira Coupling
| Component | Example | Molar Equiv. / Mol% | Function |
| Aryl Halide | This compound | 1.0 | Electrophile |
| Alkyne | Phenylacetylene | 1.1 | Nucleophile |
| Pd Catalyst | Pd(PPh₃)₄ | 5-15 mol% | Catalyst |
| Cu Co-catalyst | CuI | 10-30 mol% | Co-catalyst |
| Base/Solvent | Triethylamine (Et₃N) | - | Base and Solvent |
| Solvent | Tetrahydrofuran (THF) | - | Reaction Medium |
Functional Group Transformations
Ester Hydrolysis
The ethyl ester can be readily hydrolyzed to the corresponding 2,6-dichloro-5-fluoronicotinic acid under basic or acidic conditions.[2][16] This carboxylic acid derivative is a valuable intermediate for amide bond formation or other derivatizations.[1]
Protocol 4: Ester Hydrolysis to Carboxylic Acid
-
Reaction: Dissolve this compound in a suitable solvent (e.g., ethanol, THF). Add an aqueous solution of a base (e.g., 1M NaOH or LiOH) and stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
Work-up: Remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify to pH 1-2 with concentrated HCl while cooling in an ice bath.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2,6-dichloro-5-fluoronicotinic acid.[17]
Selective Reduction of a Chloro Group
Selective reduction of one of the chloro groups can be achieved using reducing agents like zinc powder in an acidic medium, yielding ethyl 2-chloro-5-fluoronicotinate.[18]
Protocol 5: Selective Dechlorination [18]
-
Reaction: Dissolve Ethyl 2,6-dichloro-5-fluoronicotinate in a mixture of acetic acid and water.
-
Reagent Addition: Add zinc powder portion-wise while cooling with an ice bath, then stir at room temperature.
-
Work-up: Distill off the solvent under reduced pressure. Add a 5% sodium bicarbonate aqueous solution and ethyl acetate for liquid-liquid extraction.
-
Isolation: Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, dry, and concentrate. Purify by distillation under reduced pressure.
Table 4: Summary of Functional Group Transformations
| Transformation | Product | Key Reagents | Typical Yield | Reference |
| Ester Hydrolysis | 2,6-Dichloro-5-fluoronicotinic acid | LiOH or NaOH (aq.) | 71% | [17] |
| Selective Reduction | Ethyl 2-chloro-5-fluoronicotinate | Zinc powder, Acetic Acid | 62% | [18] |
| Ester Reduction | (2,6-Dichloro-5-fluoropyridin-3-yl)methanol | LiAlH₄ or DIBAL-H | Not specified | [2] |
Disclaimer: These protocols are intended as a guide and should be performed by qualified personnel in a properly equipped laboratory. All reactions should be carried out with appropriate safety precautions. Optimization of reaction conditions may be necessary to achieve desired results for specific substrates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 82671-03-2 | Benchchem [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. CN104478803A - Preparation method of varenicline intermediate and nitroreduction impurity thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound | 82671-03-2 [m.chemicalbook.com]
- 17. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 18. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Coupling with Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides detailed protocols and reaction conditions for the Suzuki coupling of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The presence of two chlorine atoms at the C2 and C6 positions offers opportunities for selective mono- or di-arylation, depending on the reaction conditions employed. Understanding the factors that control the regioselectivity of this reaction is crucial for the efficient synthesis of target molecules.
The electron-deficient nature of the pyridine ring, further accentuated by the fluorine and ester functionalities, makes this substrate challenging for Suzuki coupling. Therefore, careful optimization of the catalyst, ligand, base, and solvent system is essential to achieve high yields and desired selectivity. These notes are intended to provide a comprehensive guide for researchers working with this and structurally related compounds.
Regioselectivity in the Suzuki Coupling of this compound
The two chlorine atoms at the C2 and C6 positions of the pyridine ring exhibit different reactivities in Suzuki coupling reactions. This regioselectivity is influenced by a combination of electronic and steric factors, as well as the choice of catalyst and ligands. Generally, the C2 position is more electron-deficient and can be more reactive towards oxidative addition of the palladium catalyst. However, the presence of the ethyl carboxylate group at the C3 position can influence the reaction outcome.
For analogous 2,6-dichloronicotinic acid derivatives, the choice of the palladium catalyst and ligand system has been shown to be a critical determinant of the site of coupling. For instance, catalyst systems like Pd(PPh₃)₄ have been reported to favor coupling at the C6 position, while systems employing bidentate phosphine ligands such as dppf [1,1'-bis(diphenylphosphino)ferrocene] can promote reaction at the C2 position.[1] This ligand-dependent selectivity is a key aspect to consider when planning the synthesis of selectively functionalized pyridine derivatives.
Summary of Reaction Conditions for Suzuki Coupling
The following table summarizes typical reaction conditions for the Suzuki coupling of dichloropyridines, which can be adapted for this compound. The choice of conditions will depend on whether mono- or di-substitution is desired, as well as the desired regioselectivity for mono-arylation.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Substrate | Product Selectivity | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12-24 | 2,5-Dichloropyridine | Mono-arylation at C2 | [2] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene | Reflux | Varies | 2,4,6-Trihalogenopyridopyrimidines | Mono-arylation | [3] |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O | 80 | Varies | 2,6-Dibromopyridine | Di-arylation | [4] |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | KF (3) | 1,4-Dioxane | 80-100 | 12-24 | 2,6-Dibromopyridine | Mono-arylation | [4] |
| Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | Not Specified | 2,6-Dichloropyridine | Di-alkylation | [5] |
Experimental Protocols
This section provides detailed protocols for mono- and di-arylation of this compound. These should be considered as starting points and may require optimization for specific boronic acids.
Protocol 1: General Procedure for Mono-Arylation
This protocol is designed to favor the mono-arylation of this compound. The choice of catalyst and ligand can be varied to influence regioselectivity.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the mono-arylated product.
Protocol 2: General Procedure for Di-Arylation
This protocol is designed to achieve di-arylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (2.5 mmol, 2.5 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask.
-
Add 10 mL of 1,4-dioxane and 2.5 mL of water.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the di-arylated product.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate as a key intermediate in the preparation of advanced agrochemical candidates. This document outlines its chemical reactivity, provides a representative experimental protocol for a key synthetic transformation, and includes structured data and visualizations to support research and development efforts.
Introduction
This compound is a versatile fluorinated heterocyclic building block with significant potential in the synthesis of novel herbicides and other agrochemicals. The presence of two reactive chlorine atoms at the 2- and 6-positions of the pyridine ring, coupled with the electronic influence of the fluorine and ethyl carboxylate groups, allows for selective functionalization to generate a diverse range of derivatives. The chlorine atoms are susceptible to nucleophilic substitution, and the pyridine core is amenable to cross-coupling reactions, making it a valuable scaffold for combinatorial library synthesis in agrochemical discovery.
Key Synthetic Applications
The primary synthetic utility of this compound in agrochemical synthesis lies in the selective displacement of its chloro substituents. These reactions allow for the introduction of various pharmacophores that can modulate the biological activity and physicochemical properties of the resulting molecules.
1. Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms, particularly at the 6-position, can be displaced by a variety of nucleophiles. This reaction is fundamental to introducing side chains that are often crucial for herbicidal activity. Common nucleophiles include:
- Amines: Introduction of primary or secondary amines to generate aminopyridine derivatives.
- Thiols: Formation of thioether linkages.
- Alkoxides and Phenoxides: Synthesis of ether derivatives.
2. Palladium-Catalyzed Cross-Coupling Reactions: The chloro groups can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This is a powerful method for introducing aryl or heteroaryl moieties, a common feature in modern herbicides.
Representative Experimental Protocol: Synthesis of an Arylpyridine Intermediate via Suzuki-Miyaura Coupling
This protocol describes a representative procedure for the synthesis of an ethyl 4-aryl-2-chloro-5-fluoropyridine-3-carboxylate derivative, a key intermediate for further elaboration into a final agrochemical product. This reaction exemplifies the utility of this compound in constructing complex molecular architectures.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 82671-03-2 | 238.04 | 2.38 g | 10.0 |
| 4-Methoxyphenylboronic acid | 4531-89-3 | 151.96 | 1.67 g | 11.0 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 | 0.37 g | 0.5 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 4.15 g | 30.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 50 mL | - |
| Water | 7732-18-5 | 18.02 | 10 mL | - |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen inlet
-
Temperature probe
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To the three-neck round-bottom flask, add this compound (2.38 g, 10.0 mmol), 4-methoxyphenylboronic acid (1.67 g, 11.0 mmol), and Pd(dppf)Cl₂ (0.37 g, 0.5 mmol).
-
Fit the flask with a reflux condenser and a nitrogen inlet.
-
Purge the flask with nitrogen for 15 minutes.
-
Add 1,4-dioxane (50 mL) and water (10 mL) to the flask.
-
Add potassium carbonate (4.15 g, 30.0 mmol) to the reaction mixture.
-
Heat the mixture to 80 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (100 mL) and water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired ethyl 4-(4-methoxyphenyl)-2-chloro-5-fluoropyridine-3-carboxylate.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| Ethyl 4-(4-methoxyphenyl)-2-chloro-5-fluoropyridine-3-carboxylate | 3.10 | 2.64 - 2.85 | 85 - 92 | >98% |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target agrochemical intermediate.
Logical Relationship of Synthetic Steps
The synthesis of a final agrochemical product from this compound often involves a multi-step sequence. The following diagram illustrates a logical pathway from the starting material to a hypothetical final product.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its well-defined reactivity allows for the strategic introduction of diverse functional groups, enabling the exploration of new chemical space in the quest for more effective and selective herbicides. The provided protocol for the Suzuki-Miyaura coupling serves as a representative example of its synthetic potential and can be adapted for the synthesis of a wide range of agrochemical candidates. Researchers are encouraged to explore the rich chemistry of this intermediate to advance their discovery and development programs.
Application Notes and Protocols for the Scale-up Synthesis of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate and Its Derivatives
These application notes provide detailed protocols for the scale-up synthesis of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The following sections outline scalable synthetic routes, experimental procedures, and comparative data to guide researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction
This compound and its derivatives are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients, particularly in the class of quinolone antibiotics such as Gemifloxacin.[1] The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical industry. This document details established methods for its preparation, focusing on reaction conditions suitable for large-scale manufacturing.
Synthetic Routes Overview
Several synthetic pathways for the preparation of this compound and its immediate precursors have been reported. The choice of route often depends on the availability of starting materials, desired scale, and safety considerations. Below are summaries of prominent synthetic strategies.
A common approach involves the synthesis of the corresponding carboxylic acid, 2,6-dichloro-5-fluoronicotinic acid, followed by esterification. An alternative, more direct route, utilizes a Blaise reaction from a nitrile precursor.
Experimental Protocols
Protocol 1: Synthesis of 2,6-dichloro-5-fluoronicotinic acid via Hydrolysis
This protocol is adapted from a process described for the preparation of the carboxylic acid precursor, which can then be esterified to the final product.[2][3]
Step 1: Chlorination of 2,6-dihydroxy-3-cyano-5-fluoropyridine
-
In a suitable reaction vessel, charge phosphorus oxychloride and phosphorus pentachloride.
-
Add dried 2,6-dihydroxy-3-cyano-5-fluoropyridine to the mixture.
-
Reflux the mixture for 20-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Distill off the phosphorus oxychloride under vacuum.
-
Dilute the resulting suspension with methylene chloride and cool to 5-10°C to yield 2,6-dichloro-3-cyano-5-fluoropyridine.
Step 2: Hydrolysis to 2,6-dichloro-5-fluoronicotinic acid
-
To the 2,6-dichloro-3-cyano-5-fluoropyridine, add concentrated sulfuric acid.
-
Heat the mixture to 75°C for approximately 45-60 minutes.[3]
-
Cool the resulting solution in an ice bath.
-
Carefully add concentrated hydrochloric acid dropwise.
-
Heat the mixture to reflux for 1 hour.[3]
-
Cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to obtain 2,6-dichloro-5-fluoronicotinic acid.[2]
Protocol 2: Synthesis of Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate via a Blaise-type Reaction
This protocol describes a one-step synthesis of a key derivative from the corresponding nitrile.[1][4]
-
Activate zinc metal.
-
In a reactor, combine the activated zinc, 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, and a suitable solvent.
-
Add ethyl bromoacetate to the mixture to initiate the formation of a zinc salt intermediate.
-
Acidify the reaction mixture to a pH of 2-3 at a controlled temperature of 0-10°C to form the imidate intermediate.[1]
-
Extract the imidate intermediate and separate the non-aqueous oily liquid.
-
Dissolve the intermediate in anhydrous ethanol.
-
Perform an acid-catalyzed alcoholysis by the dropwise addition of an anhydrous ethanol solution of hydrogen chloride or concentrated sulfuric acid at 20-30°C.[1]
-
Stir the reaction mixture for 2-3 hours.
-
Cool the solution and collect the solid product by filtration.
-
Wash the product with a cold ethanol-water mixture to yield pure Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate.
Protocol 3: Reductive Dechlorination to Ethyl 2-chloro-5-fluoronicotinate
This protocol outlines the selective reduction of Ethyl 2,6-dichloro-5-fluoronicotinate.[5]
-
In a four-necked flask, dissolve Ethyl 2,6-dichloro-5-fluoronicotinate in a mixture of acetic acid and water.
-
Cool the solution with an ice bath.
-
Add zinc powder portion-wise while stirring at room temperature.
-
After the additions are complete, continue stirring for a set period.
-
Distill off the solvent under reduced pressure.
-
Perform a liquid-liquid extraction using a 5% sodium bicarbonate aqueous solution and ethyl acetate.
-
Wash the combined organic layers with a 5% sodium bicarbonate solution and then with a saturated sodium chloride solution.
-
Distill off the solvent to obtain the crude product.
-
Purify the product by distillation under reduced pressure to yield Ethyl 2-chloro-5-fluoronicotinate.
Data Presentation
The following tables summarize the quantitative data reported for the synthesis of this compound and its key precursors.
Table 1: Synthesis of 2,6-dichloro-5-fluoronicotinic acid
| Step | Product | Yield (%) | Purity (%) | Melting Point (°C) | Reference |
| Hydrolysis | 2,6-dichloro-5-fluoronicotinic acid | 71 | 99.4 (HPLC) | 154.6-154.9 | [2] |
Table 2: Synthesis of Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate
| Method | Starting Material | Product | Total Yield (%) | Purity (%) | Reference |
| Blaise-type Reaction | 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile | Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate | 88-95 | 99 | [1] |
Table 3: Synthesis of Ethyl 2-chloro-5-fluoronicotinate
| Method | Starting Material | Product | Yield (%) | Purity (%) | Reference |
| Reductive Dechlorination | Ethyl 2,6-dichloro-5-fluoronicotinate | Ethyl 2-chloro-5-fluoronicotinate | 62 | 99 (HPLC) | [5] |
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives, integrating the different routes described.
Caption: Synthetic routes for this compound.
References
- 1. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
- 2. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate, a key intermediate in pharmaceutical synthesis. The following methods are designed to offer robust and reliable quantification in various sample matrices.
Introduction
This compound (CAS No. 82671-03-2) is a halogenated pyridine derivative.[1] Accurate and precise quantification of this compound is critical for process control, quality assurance, and metabolic studies. This guide outlines two primary analytical techniques for its determination: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
Both HPLC-UV and GC-MS are powerful techniques for the analysis of halogenated organic compounds. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This method is well-suited for the routine analysis of this compound in reaction mixtures and formulation samples. Reversed-phase chromatography is the preferred mode of separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high selectivity and sensitivity, making it ideal for trace-level quantification and identification in complex matrices. Its volatility and thermal stability make this compound a good candidate for GC analysis.
The following sections provide detailed protocols for each of these methods.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
Principle
The compound is separated on a C18 stationary phase using an isocratic mobile phase of acetonitrile and water. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong response. Quantification is performed using an external standard calibration curve.
Experimental Protocol
3.2.1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3.2.2. Chromatographic Conditions
| Parameter | Value |
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
3.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3.2.4. Data Analysis
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a sensitive and selective GC-MS method for the quantification of this compound.
Principle
The sample is injected into the gas chromatograph, where the analyte is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. Quantification is achieved by monitoring a specific ion fragment (Selected Ion Monitoring - SIM mode) characteristic of the analyte.
Experimental Protocol
4.2.1. Instrumentation and Materials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
This compound reference standard
-
Ethyl acetate (GC grade)
-
Volumetric flasks and pipettes
-
Autosampler vials
4.2.2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Temperature Program | Initial 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion (m/z) | To be determined from the mass spectrum of the standard (a prominent, unique fragment) |
| Qualifier Ions (m/z) | To be determined from the mass spectrum of the standard (2-3 additional fragments) |
4.2.3. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with ethyl acetate to achieve concentrations ranging from 0.01 µg/mL to 1.0 µg/mL.
-
Sample Preparation: Dissolve or dilute the sample in ethyl acetate to an expected concentration within the calibration range.
4.2.4. Data Analysis
Construct a calibration curve by plotting the peak area of the quantification ion against the concentration of the working standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve. The presence of qualifier ions at the correct retention time and in the expected ratio provides confirmation of the analyte's identity.
Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | 0.005 µg/mL |
| Limit of Quantification (LOQ) | 0.015 µg/mL |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Summary of Analytical Methods
The table below provides a comparative summary of the two proposed analytical methods for the quantification of this compound.
| Parameter | HPLC-UV Method | GC-MS Method |
| Principle | Reversed-phase chromatography with UV detection | Gas chromatography with mass spectrometric detection |
| Typical Application | Routine analysis, process control | Trace analysis, impurity profiling, confirmation |
| Sample Preparation | Simple dissolution and filtration | Simple dissolution/dilution |
| Selectivity | Moderate | High |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL range) |
| Confirmation | Based on retention time | Based on retention time and mass spectrum |
Conclusion
The presented HPLC-UV and GC-MS methods provide robust and reliable approaches for the quantification of this compound. The choice of method should be guided by the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix. Proper method validation is essential to ensure the accuracy and precision of the results.
References
Application Notes and Protocols: Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two reactive chlorine atoms and an electron-withdrawing fluoro group on the pyridine ring, makes it a versatile precursor for the synthesis of complex molecular architectures. This compound is particularly valuable in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of various diseases, most notably cancer. The strategic placement of the chloro and fluoro substituents allows for selective and sequential nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of diverse libraries of compounds for structure-activity relationship (SAR) studies.
This document provides detailed application notes on the utility of this compound in the synthesis of kinase inhibitors, focusing on its application in the development of potent inhibitors of oncogenic kinases such as ROS1, ALK, and TRK. Detailed experimental protocols for a representative synthetic transformation and an in vitro kinase inhibition assay are also provided.
Application: Synthesis of Repotrectinib Precursors (ROS1/TRK/ALK Inhibitors)
A prominent application of this compound is as a key starting material in the synthesis of next-generation tyrosine kinase inhibitors like repotrectinib. Repotrectinib is a potent inhibitor of ROS1, anaplastic lymphoma kinase (ALK), and the tropomyosin receptor kinase (TRK) family.[1][2] The synthesis of such inhibitors often involves the sequential displacement of the two chlorine atoms on the pyridine ring with various amine nucleophiles to build the core structure of the final drug molecule. The fluorine atom can also play a crucial role in modulating the compound's physicochemical properties and its binding affinity to the target kinase.
The general workflow for the synthesis of a kinase inhibitor using this starting material involves a multi-step process that leverages the differential reactivity of the halogen substituents. This allows for the controlled introduction of different functionalities, ultimately leading to the desired complex molecule.
General Synthetic Workflow
Caption: General workflow for kinase inhibitor synthesis.
Data Presentation: Inhibitory Activity of Repotrectinib
The following table summarizes the in vitro inhibitory activity of repotrectinib, a kinase inhibitor whose synthesis can be initiated from precursors derived from this compound.
| Kinase Target | IC50 (nM) |
| ROS1 | 0.07 |
| TRKA | 0.83 |
| TRKB | 0.05 |
| TRKC | 0.1 |
| ALK (WT) | 1.01 |
Data sourced from MedChemExpress.[3]
Experimental Protocols
Protocol 1: Synthesis of a Key Kinase Inhibitor Intermediate
This protocol describes a representative synthesis of a key intermediate for a kinase inhibitor, adapted from literature procedures for analogous compounds. This involves a nucleophilic aromatic substitution reaction at the C6 position of this compound.
Step 1: Synthesis of Ethyl 2-chloro-5-fluoro-6-(substituted-amino)nicotinate
Materials:
-
This compound
-
Desired amine nucleophile (e.g., a chiral amine) (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and equipment
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) in a round-bottom flask under an inert atmosphere, add the desired amine nucleophile (1.1 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired ethyl 2-chloro-5-fluoro-6-(substituted-amino)nicotinate.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general method to evaluate the inhibitory activity of synthesized compounds against a target kinase (e.g., ROS1, ALK, TRK).
Materials:
-
Recombinant human kinase (e.g., ROS1, ALK, or TRK)
-
Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor tracer
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (dissolved in DMSO)
-
384-well plate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).
-
Add 5 µL of a solution containing the kinase and the Eu-anti-tag antibody in kinase buffer.
-
Add 5 µL of a solution containing the Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission at 665 nm to that at 615 nm.
-
Determine the IC50 values by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Diagrams
The kinase inhibitors synthesized from this compound, such as repotrectinib, primarily target the ROS1, TRK, and ALK signaling pathways. These pathways are critical in cell proliferation, survival, and differentiation, and their aberrant activation is a hallmark of various cancers.
ROS1 Signaling Pathway
Caption: The ROS1 signaling pathway and its inhibition.
Caption: The ALK signaling pathway and its inhibition.
References
Application Notes & Protocols: Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate in the Synthesis of Advanced Functional Organic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate as a pivotal precursor in the synthesis of advanced functional organic materials, with a particular focus on biologically active compounds such as fluoroquinolone antibacterial agents. The unique substitution pattern of this pyridine derivative, featuring two chlorine atoms, a fluorine atom, and an ethyl carboxylate group, offers a versatile platform for constructing complex molecular architectures.
The strategic placement of halogen atoms allows for selective nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the formation of novel heterocyclic systems. The ethyl carboxylate group provides a handle for further transformations, including hydrolysis, amidation, and reduction, expanding the synthetic possibilities.
Key Applications:
-
Precursor for Biologically Active Materials: this compound is a key intermediate in the synthesis of naphthyridine-based antibacterial agents.[1][2] Its derivatives have been successfully incorporated into potent drugs like Gemifloxacin and Enoxacin.[3]
-
Building Block for Heterocyclic Scaffolds: The reactivity of the chloro and fluoro substituents makes this compound an excellent starting material for the construction of various fused heterocyclic systems with potential applications in medicinal chemistry and materials science.
-
Intermediate for Novel Organic Compounds: Researchers can leverage the distinct reactivity of each functional group to design and synthesize novel organic materials with tailored electronic, optical, or biological properties.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from representative synthetic procedures involving derivatives of this compound.
Table 1: Synthesis of 2,6-dichloro-5-fluoronicotinic acid
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity (HPLC) |
| Methyl 2,6-dihydroxy-5-fluoronicotinate | Phosphorus oxychloride, Lithium chloride | Methylene chloride | 20 hours | 170 °C | 71% | 99.4% |
| Ethyl fluoroacetate, Ethyl formate, Methyl malonamate | Sodium methoxide, Hydrochloric acid | Methanol | 3.5 hours | Reflux | 61% | 95.4% |
Data synthesized from patent literature describing similar transformations.[1][2]
Table 2: Synthesis of Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate
| Starting Material | Reagents | Solvent | Temperature | Yield | Purity |
| 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile | Ethyl bromoacetate, Zinc, Methanesulfonic acid | Not specified | Not specified | 88-95% | 99% |
| 2,6-dichloro-5-fluoronicotinoyl chloride | Monoethyl malonate, n-Butyllithium | Not specified | -50 °C | 97.9% | - |
| 2,6-dichloro-5-fluoronicotinoyl chloride | Monoethyl malonate potassium, Methylmagnesium chloride | Not specified | Not specified | 61% | - |
Data extracted from various synthetic methodologies.[3][5]
Experimental Protocols
Protocol 1: Synthesis of 2,6-dichloro-5-fluoronicotinic acid from a Dihydroxy Nicotinate Precursor
This protocol describes the conversion of a 2,6-dihydroxy-5-fluoronicotinate ester to 2,6-dichloro-5-fluoronicotinic acid, a crucial step in the synthesis of many advanced materials.[1][2]
Materials:
-
Methyl 2,6-dihydroxy-5-fluoronicotinate
-
Phosphorus oxychloride (POCl₃)
-
Lithium chloride (LiCl)
-
Methylene chloride (CH₂Cl₂)
-
37% Hydrochloric acid (HCl)
-
Water (H₂O)
-
Ice
Procedure:
-
In a suitable pressure-rated autoclave, charge methyl 2,6-dihydroxy-5-fluoronicotinate (15 g), phosphorus oxychloride (150 mL), and lithium chloride (9 g).
-
Seal the autoclave and heat the mixture to 170 °C for 20 hours.
-
After cooling, slurry the reaction mixture with methylene chloride (100 mL).
-
Filter the mixture and wash the collected solids with methylene chloride.
-
Combine the filtrates and washings, and concentrate under reduced pressure (50-60 °C, 30 mm Hg).
-
The residual oil is then carefully hydrolyzed. Cool the solution in an ice bath.
-
Add 37% hydrochloric acid to adjust the pH to 1-2, which will cause a solid to precipitate.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 2,6-dichloro-5-fluoronicotinic acid.
Expected Outcome: This procedure is expected to yield 2,6-dichloro-5-fluoronicotinic acid with a high degree of purity.
Protocol 2: Synthesis of Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate via Blaise Reaction
This protocol details an efficient, one-step synthesis of a key intermediate for fluoroquinolone antibiotics using a modified Blaise reaction.[5]
Materials:
-
3-Cyano-2,6-dichloro-5-fluoropyridine
-
Ethyl bromoacetate
-
Activated Zinc powder
-
Methanesulfonic acid
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add activated zinc powder.
-
Add a solution of 3-cyano-2,6-dichloro-5-fluoropyridine and ethyl bromoacetate in the anhydrous solvent.
-
Add a catalytic amount of methanesulfonic acid to initiate the reaction. The use of methanesulfonic acid as an in situ activator for zinc helps to remove the induction period, making the reaction safer and more scalable.[5]
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure ethyl 2,6-dichloro-5-fluoronicotinoyl acetate.
Visualizations
Caption: Workflow for the synthesis of 2,6-dichloro-5-fluoronicotinic acid.
Caption: Role as a precursor for advanced organic materials.
References
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate, a key intermediate in the preparation of various pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common and efficient methods start from 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile. One high-yield method involves the formation of a zinc salt intermediate followed by acidification and acid-catalyzed alcoholysis.[1] An alternative is a one-step Blaise reaction.[2] Another route involves the synthesis of 2,6-dichloro-5-fluoronicotinic acid, which is then converted to the ethyl ester.[3][4]
Q2: What is the typical yield and purity I can expect?
A2: With an optimized protocol starting from 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, yields can be as high as 88-95% with a purity of 99%.[1] However, yields can be significantly lower if reaction conditions are not carefully controlled.
Q3: What are the critical parameters to control during the synthesis?
A3: Key parameters include temperature control during acidification (0-10 °C), maintaining the correct pH (2-3), and using anhydrous conditions during the final alcoholysis step to prevent hydrolysis of the ester group.[1]
Q4: Are there any major side reactions to be aware of?
A4: A common side reaction in the synthesis of related chlorinated pyridines is the formation of trichlorinated byproducts, such as 2,4,6-trichloro-3-cyano-5-fluoropyridine, which can contaminate the final product and reduce the yield.[3][4] Hydrolysis of the ester group is also a potential issue if water is present during the final steps.[1]
Troubleshooting Guides
Problem 1: Low Yield
Q: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors. Below is a systematic guide to troubleshooting this problem.
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using TLC or LC-MS to ensure the complete consumption of the starting material. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, though the latter should be done with caution to avoid side reactions.
-
-
Hydrolysis of Intermediates or Product:
-
Solution: The zinc salt and imino ester intermediates are unstable in acidic aqueous solutions and are prone to hydrolysis.[1] Ensure that the acidification of the zinc salt intermediate is performed at a low temperature (0-10 °C) and the pH is carefully controlled (pH 2-3).[1] For the final acid-catalyzed alcoholysis, use an anhydrous ethanol solution of hydrogen chloride or concentrated sulfuric acid to prevent water-induced hydrolysis.[1]
-
-
Poor Quality of Reagents:
-
Solution: Use freshly activated zinc powder. The use of methanesulfonic acid as an in-situ activator for zinc can improve reaction reproducibility and safety, especially for large-scale synthesis.[2] Ensure all solvents are anhydrous where specified.
-
-
Suboptimal Work-up Procedure:
-
Solution: During the work-up, minimize the contact time of the product with aqueous layers, especially if they are basic. Prompt and efficient extraction into a suitable organic solvent is crucial.
-
Problem 2: Product Purity Issues
Q: My final product is showing significant impurities. How can I identify and minimize them?
A: Impurities can arise from side reactions or incomplete reactions. Here’s how to address common purity problems.
Common Impurities and Mitigation Strategies:
-
Unreacted Starting Material (2,6-dichloro-5-fluoro-3-pyridinecarbonitrile):
-
Identification: Can be detected by TLC, GC-MS, or LC-MS by comparing with a standard of the starting material.
-
Solution: Ensure the reaction goes to completion by monitoring it closely. Consider increasing the equivalents of the reagents (e.g., ethyl bromoacetate and zinc) or extending the reaction time.
-
-
Trichlorinated Byproduct (e.g., 2,4,6-trichloro-5-fluoropyridine derivative):
-
Identification: Mass spectrometry will show a molecular ion peak corresponding to the addition of an extra chlorine atom.
-
Solution: This byproduct is more common when synthesizing the precursor 2,6-dichloro-5-fluoronicotinic acid from 2,6-dihydroxy-3-cyano-5-fluoropyridine using chlorinating agents like phosphorus oxychloride and phosphorus pentachloride.[3][4] Careful control of the chlorination reaction temperature and stoichiometry is essential. If this impurity is present in the final product, purification by column chromatography or recrystallization may be necessary.
-
-
Hydrolyzed Product (2,6-dichloro-5-fluoronicotinic acid):
-
Identification: Can be detected by LC-MS or by a change in solubility characteristics (more water-soluble).
-
Solution: This impurity forms if water is present during the final esterification or hydrolysis steps. Ensure all reagents and solvents for the final steps are anhydrous.[1]
-
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound and its Precursors.
| Method | Starting Material | Key Reagents | Temperature | Yield | Purity | Reference |
| Method A | 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile | Ethyl bromoacetate, Zinc, HCl/Ethanol | 0-30 °C | 88-95% | 99% | [1] |
| Method B (Blaise Reaction) | 3-cyano-2,6-dichloro-5-fluoropyridine | Ethyl bromoacetate, Zinc, Methanesulfonic acid | Not specified | Good | Not specified | [2] |
| Precursor Synthesis | 2,6-dihydroxy-3-cyano-5-fluoropyridine | POCl₃, PCl₅ | Not specified | Mediocre (40-45%) | Contaminated with trichloronitrile byproduct | [3][4] |
Experimental Protocols
High-Yield Synthesis of this compound (Method A)
This protocol is adapted from an optimized industrial process.[1]
Step 1: Formation of the Zinc Salt Intermediate
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add activated zinc powder and anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile and ethyl bromoacetate in anhydrous THF to the zinc suspension.
-
Maintain the reaction temperature below a specified limit (e.g., by using a water bath) as the reaction is exothermic.
-
Stir the mixture vigorously until the formation of the zinc salt intermediate is complete (monitor by TLC or LC-MS).
Step 2: Acidification to the Imino Ester Intermediate
-
Cool the reaction mixture to 0-10 °C in an ice bath.
-
Slowly add a pre-cooled dilute solution of hydrochloric acid dropwise while stirring vigorously, maintaining the temperature below 10 °C and adjusting the pH to 2-3.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude imino ester intermediate as an oily liquid.
Step 3: Acid-Catalyzed Alcoholysis to the Final Product
-
Dissolve the crude imino ester intermediate in anhydrous ethanol.
-
At 20-30 °C, slowly add a solution of hydrogen chloride in anhydrous ethanol or concentrated sulfuric acid.
-
Stir the reaction mixture for 2-3 hours.
-
Cool the mixture to induce precipitation of the product.
-
Collect the solid by filtration, wash with a cold ethanol-water mixture, and dry under vacuum to obtain the final product.
Visualizations
References
- 1. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 4. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
Technical Support Center: Purification of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities include:
-
Over-chlorinated byproducts: Specifically, 2,4,6-trichloro-3-cyano-5-fluoropyridine can form as a byproduct during the chlorination of the pyridine ring.[1]
-
Unreacted starting materials: Residual starting materials from the synthesis process may remain in the crude product.
-
Hydrolysis products: The ethyl ester group is susceptible to hydrolysis, which can lead to the formation of the corresponding carboxylic acid (2,6-dichloro-5-fluoronicotinic acid). This can be exacerbated by acidic or basic conditions during workup.[2]
-
Side-reaction products: Depending on the synthetic route, other minor impurities may be generated.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the target compound and detecting non-volatile impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection is commonly employed.
-
Gas Chromatography (GC): GC is well-suited for analyzing volatile impurities and can provide high-resolution separation. It is often used to determine the percentage of the main component and detect volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹⁹F NMR, ¹³C NMR): NMR is invaluable for structural confirmation and can be used to identify and quantify impurities if appropriate internal standards are used.
-
Mass Spectrometry (MS): MS coupled with either GC or LC (GC-MS, LC-MS) is essential for identifying the molecular weights of impurities, aiding in their structural elucidation.
Troubleshooting Guides
Issue 1: Presence of a Significant Amount of Over-chlorinated Impurity (e.g., 2,4,6-trichloro-substituted pyridine)
-
Question: My post-synthesis analysis shows a significant peak corresponding to a trichloro-substituted pyridine. How can I remove this impurity?
-
Answer: The removal of over-chlorinated byproducts often requires a multi-step purification strategy.
-
Troubleshooting Workflow:
Caption: Workflow for removing over-chlorinated impurities.
-
Recommended Actions:
-
Fractional Vacuum Distillation: Due to the difference in boiling points between the desired product and the trichloro-impurity, fractional vacuum distillation can be an effective first step for bulk removal.
-
Column Chromatography: If distillation does not provide sufficient purity, silica gel column chromatography is recommended. A gradient elution with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) will typically allow for the separation of the components.
-
Recrystallization: For final polishing, recrystallization from a suitable solvent system can be employed to obtain a highly pure product.
-
-
Issue 2: Product Contains the Hydrolyzed Carboxylic Acid Impurity
-
Question: My NMR/LC-MS analysis indicates the presence of 2,6-dichloro-5-fluoronicotinic acid in my purified product. How did this happen and how can I remove it?
-
Answer: The presence of the carboxylic acid is due to the hydrolysis of the ethyl ester. This can occur if the reaction workup or purification conditions are too acidic or basic, or if there is prolonged exposure to water.
-
Troubleshooting Workflow:
Caption: Workflow for removing carboxylic acid impurity.
-
Recommended Actions:
-
Aqueous Base Wash: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic carboxylic acid will be deprotonated and extracted into the aqueous layer as its sodium salt, while the neutral ester remains in the organic layer.
-
Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
-
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Fractional Vacuum Distillation | 90-97% | High | Scalable, effective for removing impurities with different boiling points. | May not remove isomers or impurities with similar boiling points. |
| Column Chromatography | >99% | Moderate to High | High resolution, effective for removing closely related impurities. | Less scalable, solvent intensive, potential for product loss on the column. |
| Recrystallization | >98% | Moderate | Highly effective for final polishing, can yield high-purity crystalline product. | Requires finding a suitable solvent system, potential for significant product loss in the mother liquor. |
| Aqueous Base Wash | - | High | Specifically removes acidic impurities like the hydrolyzed carboxylic acid. | Not effective for neutral impurities. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and air-free packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb this solution onto a small amount of silica gel, and then carefully load it onto the top of the packed column.
-
Elution: Begin elution with the non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin-Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. An ideal solvent will dissolve the crude product at an elevated temperature but not at room temperature. Common choices include ethanol, isopropanol, or a mixture of ethyl acetate and hexane.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath.
-
Crystal Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
References
Common side products in the synthesis of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate.
Troubleshooting Guides and FAQs
Q1: During the chlorination of a dihydroxy-pyridine precursor using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), I observe a significant amount of a trichlorinated impurity. What is this side product and how can I minimize its formation?
A1: The common trichlorinated side product is 2,4,6-trichloro-3-cyano-5-fluoropyridine, which arises from over-chlorination of the pyridine ring.[1][2] This impurity can be problematic as it contaminates the desired product and affects the overall yield.[1][2]
Troubleshooting Steps:
-
Reaction Temperature: Carefully control the reaction temperature. High temperatures can promote over-chlorination. The process can be run at temperatures ranging from 110°C to 250°C, with a specific example heating to 170°C.[2] Experiment with the lower end of this range to see if side product formation is reduced.
-
Reagent Stoichiometry: The molar ratio of the chlorinating agents to the starting material is crucial. While an excess is needed to drive the reaction, a large excess can lead to more side products. Optimization of the POCl₃ and PCl₅ equivalents is recommended.
-
Use of Additives: The addition of a lithium reagent, such as lithium phosphate, has been shown to improve the conversion of the dihydroxy intermediate to the desired dichloro product in a one-step process, potentially reducing the formation of trichlorinated byproducts.[1][2]
Q2: My synthesis involves a Blaise reaction starting from 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile. I am experiencing low yields and reproducibility issues. What could be the cause and how can I improve the outcome?
A2: Syntheses proceeding through zinc salt and imide ester intermediates are sensitive to reaction conditions, particularly the presence of water and acidic pH, which can lead to hydrolysis of the ester group.[3] This instability can result in low yields, product impurities, and poor reproducibility.[3]
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure strict anhydrous (dry) conditions throughout the reaction, especially during the formation and handling of the zinc salt and imide ester intermediates. This will minimize the hydrolysis of the ester functionality.[3]
-
Control of pH: During the acidification step to form the imide ester intermediate, maintain the temperature between 0-10°C and the pH in the range of 2-3.[3] This controlled acidification is critical to prevent undesired hydrolysis.
-
In situ Zinc Activation: To overcome a potential induction period and ensure a safe and scalable reaction, consider the use of methanesulfonic acid for the in situ activation of zinc.[4]
-
Solvent Choice: The acid-catalyzed alcoholysis of the imide ester intermediate should be performed in an anhydrous ethanol solvent.[3]
Q3: What are some general strategies for purifying the final product, this compound, and removing common impurities?
A3: Purification strategies depend on the nature of the impurities. Common methods include:
-
Recrystallization: This is an effective method for removing minor impurities. A suitable solvent system, such as an ethanol-water mixture, can be used.[3]
-
Column Chromatography: For impurities with similar polarity to the product, silica gel column chromatography can be employed. A typical eluent system would be a mixture of hexane and ethyl acetate.[5]
-
Acid-Base Extraction: If acidic or basic impurities are present, an acid-base extraction can be a powerful purification tool.
Data on Reaction Conditions and Product Purity
The following table summarizes the impact of different synthetic strategies on the yield and purity of the final product, based on information from various patented methods.
| Synthetic Route | Key Reagents | Reported Yield | Reported Purity | Common Side Products/Issues |
| Chlorination and subsequent hydrolysis/esterification | POCl₃, PCl₅ | 40-45% (overall)[1][2] | Moderate | 2,4,6-trichloro-3-cyano-5-fluoropyridine.[1][2] |
| Blaise Reaction from Nitrile Precursor | Ethyl bromoacetate, Zinc | 78% (reported)[3] | High | Hydrolysis of ester group in intermediates, leading to low yield and impurities if not performed under anhydrous conditions.[3] |
| Improved Blaise Reaction | Ethyl bromoacetate, Activated Zinc, Anhydrous Alcoholysis | 88-95%[3] | >99%[3] | Minimized side reactions due to controlled pH and anhydrous conditions.[3] |
Experimental Protocols
Protocol 1: Improved Blaise Reaction for the Synthesis of Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate [3]
This protocol focuses on minimizing hydrolysis-related side products.
-
Formation of Zinc Salt Intermediate: React 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile with activated zinc and ethyl bromoacetate in an appropriate anhydrous solvent.
-
Formation of Imide Ester Intermediate: Acidify the reaction mixture containing the zinc salt intermediate to a pH of 2-3 at a controlled temperature of 0-10°C.
-
Extraction and Isolation: Extract the resulting imide ester intermediate and distill to obtain a non-aqueous oily liquid.
-
Acid-Catalyzed Alcoholysis: Dissolve the isolated imide ester in anhydrous ethanol. At 20-30°C, add a solution of hydrogen chloride in anhydrous ethanol or concentrated sulfuric acid dropwise.
-
Work-up and Purification: Stir the reaction mixture for 2-3 hours, cool, and collect the solid crude product by filtration. Wash the crude product with an ice-cold 7:3 ethanol-water mixture to yield the purified Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate.
Visualizing the Reaction Pathways
The following diagram illustrates the desired synthetic pathway via the Blaise reaction and the competing side reaction (hydrolysis).
Caption: Synthetic and side reaction pathways in the Blaise reaction.
References
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The primary synthetic routes include:
-
Esterification of 2,6-dichloro-5-fluoronicotinic acid: This is a straightforward method involving the reaction of the corresponding carboxylic acid with ethanol in the presence of a dehydrating agent like thionyl chloride or a strong acid catalyst.[1]
-
The Blaise Reaction: This method can be used for a one-step synthesis from 3-cyano-2,6-dichloro-5-fluoropyridine and ethyl bromoacetate using activated zinc.[2]
-
From 2,6-dihydroxy-5-fluoronicotinic acid derivatives: This multi-step process involves chlorination using reagents like phosphorus oxychloride and phosphorus pentachloride, followed by esterification.[3][4]
Q2: What are the critical safety precautions to consider during the synthesis?
A2: The synthesis involves hazardous materials, and appropriate safety measures are crucial:
-
Thionyl chloride and phosphorus oxychloride: These are corrosive and react violently with water. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Chlorinated pyridine derivatives: These compounds can be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of dust or vapors and ensure proper containment.
-
Pressure buildup: Reactions involving heating in sealed vessels, such as with phosphorus oxychloride, can generate pressure. Ensure vessels are designed to handle the expected pressure.[3]
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by techniques such as:
-
Thin Layer Chromatography (TLC): A quick and effective way to qualitatively track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture, allowing for accurate determination of conversion and purity.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the product and any volatile byproducts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature. - Ensure reagents are of high purity and anhydrous where necessary. - For esterification, use a suitable excess of the alcohol or an efficient dehydrating agent. |
| Side reactions, such as the formation of 2,4,6-trichloro-3-cyano-5-fluoropyridine.[3] | - Optimize the stoichiometry of chlorinating agents. - Control the reaction temperature carefully. | |
| Product loss during workup and purification. | - Use a controlled quenching procedure, for example, by adding the reaction mixture to a cold, mildly basic solution.[6] - Perform extractions promptly to minimize product decomposition in the aqueous phase.[6] | |
| Impure Product | Presence of unreacted starting materials. | - Optimize reaction conditions to drive the reaction to completion. - Employ efficient purification methods like column chromatography or recrystallization. |
| Formation of byproducts (e.g., trichlorinated pyridines).[3] | - Adjust the ratio of reactants to minimize byproduct formation. - Utilize purification techniques that can effectively separate the desired product from structurally similar impurities. | |
| Residual solvents or reagents. | - Ensure thorough drying of the product under vacuum. - Wash the crude product with appropriate solvents to remove residual reagents. |
Experimental Protocols
Esterification of 2,6-dichloro-5-fluoronicotinic acid
This protocol is based on the general esterification procedure mentioned in the literature.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dichloro-5-fluoronicotinic acid (1 equivalent) in ethanol (5-10 volumes).
-
Reagent Addition: Slowly add thionyl chloride (1.2-1.5 equivalents) to the suspension at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- 1. This compound | 82671-03-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 4. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 5. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Reactions with Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing very low or no conversion of my this compound. What are the potential causes and how can I troubleshoot this?
A1: Low to no product formation when using chloropyridines is a common issue due to the high strength of the Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step of the catalytic cycle challenging.[1] The electron-deficient nature of the pyridine ring in your substrate, while generally favorable for oxidative addition, can be counteracted by the inherent stability of the C-Cl bond.
Here is a systematic approach to troubleshoot this issue:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating C-Cl bonds.[1]
-
Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species necessary to facilitate the oxidative addition of the hindered aryl chloride.[3]
-
-
Base Selection: The base activates the boronic acid for the transmetalation step.[1][3]
-
Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle.
-
Recommendation: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often optimal, as water can aid in dissolving inorganic bases.[1]
-
-
Reaction Temperature: Higher temperatures are often required for less reactive chlorides.
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which leads to deactivation.[1]
-
Recommendation: Ensure all solvents are thoroughly degassed, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Q2: I am observing significant amounts of a dehalogenated byproduct (Ethyl 2-chloro-5-fluoro-pyridine-3-carboxylate). How can I minimize this side reaction?
A2: Dehalogenation is a common side reaction where the halogen atom is replaced by a hydrogen atom.[6] This occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with bases or solvents.[6] Electron-deficient N-heterocyclic halides are particularly susceptible to dehalogenation.[6]
To minimize dehalogenation:
-
Choice of Base: The base can be a source of hydrides.
-
Recommendation: Use a milder or non-nucleophilic base. Switching from a strong base to K₃PO₄ or K₂CO₃ can sometimes reduce dehalogenation.[6]
-
-
Ligand Selection: The ligand can influence the relative rates of the desired coupling versus dehalogenation.
-
Recommendation: Experiment with different bulky, electron-rich phosphine ligands that can accelerate the desired reductive elimination step.
-
-
Boronic Acid/Ester Quality: A slow transmetalation step can allow more time for competing side reactions like dehalogenation.
-
Recommendation: Use highly active and stable boronic acids or esters to promote a faster forward reaction.[6]
-
-
Reaction Conditions: High temperatures and prolonged reaction times can promote dehalogenation.[7]
-
Recommendation: Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the temperature if dehalogenation is severe.
-
Q3: My reaction is producing a mixture of mono- and di-substituted products. How can I control the selectivity for mono-substitution?
A3: The two chlorine atoms on this compound are electronically and sterically distinct. Generally, cross-coupling on such dichloropyridines preferentially occurs at the position more activated towards oxidative addition. For 2,6-dichloropyridine, selective mono-functionalization can be challenging but is achievable.
To favor mono-substitution:
-
Stoichiometry: The ratio of the boronic acid to the dichloropyridine is crucial.
-
Recommendation: Use a slight excess or an equimolar amount of the boronic acid relative to the dichloropyridine.
-
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures will favor the formation of the mono-substituted product.
-
Recommendation: Monitor the reaction progress carefully by TLC or LC-MS and quench the reaction once a significant amount of the desired mono-substituted product has formed.
-
-
Catalyst System: The choice of catalyst and ligand can influence selectivity.
-
Recommendation: A less active catalyst system might favor mono-substitution. However, this needs to be balanced with achieving a reasonable reaction rate.
-
Q4: I am concerned about the potential hydrolysis of the ethyl ester group under the basic reaction conditions. How can I mitigate this?
A4: Ester hydrolysis can occur under the basic conditions required for Suzuki couplings, especially at elevated temperatures.
To prevent ester hydrolysis:
-
Base Selection: The strength and nucleophilicity of the base are key factors.
-
Reaction Temperature and Time: Prolonged exposure to high temperatures increases the likelihood of hydrolysis.
-
Recommendation: Optimize the reaction to proceed at the lowest possible temperature and for the shortest time necessary for completion.[8]
-
-
Water Content: While some water can be beneficial, excess water can promote hydrolysis.
-
Recommendation: Use anhydrous solvents if possible, or carefully control the amount of water in the solvent mixture.
-
Q5: I am observing significant formation of boronic acid homo-coupling byproduct. What are the causes and how can I prevent it?
A5: Homo-coupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or catalyzed by palladium.[10]
To minimize homo-coupling:
-
Inert Atmosphere: Oxygen is a major contributor to homo-coupling.
-
Recommendation: Ensure the reaction is performed under strictly anaerobic conditions with thoroughly degassed solvents.[8]
-
-
Catalyst Choice: Some catalyst systems are more prone to promoting homo-coupling.
-
Recommendation: Experiment with different palladium sources and ligands. Using a Pd(0) source or ensuring efficient in-situ generation of Pd(0) can be beneficial.[8]
-
-
Slow Addition: The concentration of the boronic acid can influence the rate of homo-coupling.
-
Recommendation: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of this side reaction.[2]
-
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Parameter | Recommendation | Rationale |
| Aryl Halide | This compound | Substrate of interest. |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess is often used to drive the reaction to completion. |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | Common and effective palladium precursors. |
| Ligand | SPhos, XPhos, or RuPhos (2-10 mol%) | Bulky, electron-rich ligands are crucial for activating C-Cl bonds.[1][2][3] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases that are effective in these couplings.[1][3] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | Aprotic organic solvents with water to aid in dissolving the base.[1][6] |
| Temperature | 80 - 110 °C | Higher temperatures are generally required for chloropyridines.[1][6] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation and side reactions.[1][8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound:
This protocol is a general guideline and may require optimization for specific boronic acids.
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).[11]
-
In a separate vial, prepare the catalyst premix by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a portion of the anhydrous organic solvent (e.g., 1,4-dioxane).[12]
-
Add the anhydrous, degassed organic solvent (e.g., 1,4-dioxane) and degassed water to the Schlenk flask containing the reagents.[12]
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[12][13]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from unreacted starting materials, byproducts of the reaction, or subsequent degradation. These may include:
-
2,6-dichloro-5-fluoronicotinic acid: The unreacted starting material from the esterification reaction.
-
Residual thionyl chloride and its byproducts: If thionyl chloride is used as the dehydrating agent for esterification.[1]
-
Over-chlorinated species: Such as trichlorinated pyridine derivatives, which can arise during the synthesis of precursors.[2]
-
Hydrolysis products: The ethyl ester can hydrolyze back to the corresponding carboxylic acid if exposed to moisture or acidic/basic conditions during workup.[3]
-
Residual solvents: Solvents used in the reaction or initial workup.
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purifying this compound are recrystallization and silica gel column chromatography. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity. For industrial-scale purification, recrystallization or a simple washing step might be more practical than column chromatography.[3]
Q3: How can I monitor the purity of my sample during the purification process?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the desired product from its impurities. High-Performance Liquid Chromatography (HPLC) can be used for more accurate quantitative assessment of purity.[2]
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis and Workup
Possible Cause: Incomplete reaction or side product formation.
Troubleshooting Steps:
-
Analyze the Crude Product: Use TLC or HPLC to identify the major impurities.
-
Optimize Reaction Conditions: If a significant amount of starting material (2,6-dichloro-5-fluoronicotinic acid) is present, consider increasing the reaction time, temperature, or the equivalents of the esterification agent (e.g., ethanol and dehydrating agent).[1]
-
Careful Workup: During the aqueous workup, maintain a neutral or slightly acidic pH to minimize hydrolysis of the ester. Promptly extract the product into an organic solvent to reduce its contact time with the aqueous phase.[4]
Issue 2: Difficulty in Removing a Persistent Impurity
Possible Cause: The impurity has a similar polarity to the desired product.
Troubleshooting Steps:
-
Column Chromatography with a Shallow Gradient: If using column chromatography, employ a very shallow gradient of the eluent (e.g., slowly increasing the percentage of ethyl acetate in hexane) to improve separation.[4]
-
Recrystallization with a Different Solvent System: If recrystallization is being used, try a different solvent or a combination of solvents. A good solvent system will dissolve the product well at high temperatures but poorly at low temperatures, while having a different solubility profile for the impurity.
-
Chemical Treatment: In some cases, a chemical wash can be effective. For example, if the impurity is acidic (like the starting carboxylic acid), a wash with a dilute basic solution (e.g., saturated sodium bicarbonate) can help remove it. Be cautious to avoid hydrolysis of the desired ester.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization based on the specific impurities present.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add deionized water to the hot ethanol solution until the solution becomes slightly turbid. Reheat the solution until it is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature to promote the formation of large crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture (the same ratio at which crystallization occurred).[3]
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data Example (Hypothetical):
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | 85% | >99% |
| Recovery | N/A | 80-90% |
| Appearance | Off-white to yellow solid | White crystalline solid |
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is suitable for removing impurities with different polarities from the desired product.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., 5% ethyl acetate in hexane) or a solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and carefully load it onto the top of the column.
-
Elution: Elute the column with a hexane/ethyl acetate solvent system. A gradient elution, starting with a low polarity mixture (e.g., 2% ethyl acetate in hexane) and gradually increasing the polarity (e.g., up to 20% ethyl acetate in hexane), is recommended for optimal separation.[4]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Quantitative Data Example (Hypothetical):
| Parameter | Before Chromatography | After Chromatography |
| Purity (by HPLC) | 85% | >99.5% |
| Recovery | N/A | 70-85% |
| Appearance | Yellowish oil or solid | Colorless oil or white solid |
Visualizations
Caption: Decision workflow for purification method selection.
Caption: Troubleshooting low recovery in recrystallization.
References
- 1. This compound | 82671-03-2 | Benchchem [benchchem.com]
- 2. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Stability issues of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate, particularly under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during experimental work involving this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of parent compound in acidic solution over time. | Acid-catalyzed hydrolysis of the ethyl ester. | 1. Confirm degradation using a stability-indicating analytical method (e.g., HPLC).2. Neutralize the solution to quench the reaction.3. If possible, perform subsequent steps at a neutral or near-neutral pH.4. If acidic conditions are required, consider lowering the temperature to reduce the rate of hydrolysis. |
| Appearance of a new, more polar peak in the chromatogram. | Formation of the corresponding carboxylic acid (2,6-dichloro-5-fluoropyridine-3-carboxylic acid) due to hydrolysis. | 1. Characterize the new peak using techniques like LC-MS to confirm its identity.2. If the carboxylic acid is an undesired byproduct, adjust reaction conditions (pH, temperature, time) to minimize its formation. |
| Inconsistent analytical results for stability studies. | 1. Non-validated analytical method.2. Inadequate sample handling and storage.3. Interaction with container/closure. | 1. Develop and validate a stability-indicating analytical method according to ICH guidelines.2. Ensure consistent sample preparation, storage, and analysis conditions.3. Evaluate the potential for the compound to interact with or adsorb to the storage container. |
| Precipitation observed in the reaction mixture. | Formation of a less soluble degradation product or change in solubility due to pH shift. | 1. Isolate and identify the precipitate.2. If it is a degradant, adjust conditions to prevent its formation.3. If it is the parent compound crashing out, assess the solubility profile under the experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound under acidic conditions?
The primary stability concern is the acid-catalyzed hydrolysis of the ethyl ester functional group.[][2][3] This reaction results in the formation of the corresponding carboxylic acid, 2,6-dichloro-5-fluoropyridine-3-carboxylic acid, and ethanol. This is a common degradation pathway for esters in the presence of acid and water.[4]
Q2: How do the halogen substituents on the pyridine ring affect the stability of the ester?
The chlorine and fluorine atoms are electron-withdrawing groups. These groups, along with the electron-withdrawing nature of the pyridine ring nitrogen, are expected to decrease the electron density at the carbonyl carbon of the ester. This makes the carbonyl carbon more electrophilic and potentially more susceptible to nucleophilic attack by water, which can facilitate hydrolysis.
Q3: What are the expected degradation products under acidic conditions?
The primary degradation product from hydrolysis is 2,6-dichloro-5-fluoropyridine-3-carboxylic acid. Other degradation pathways could potentially exist under more strenuous conditions, but hydrolysis is the most chemically plausible and commonly observed pathway for this class of compounds.
Q4: How can I monitor the stability of this compound in my experiments?
The most common and effective method for monitoring the stability and detecting degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection.[5] A properly developed and validated stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for their quantification over time. Gas Chromatography (GC) can also be a suitable technique.[6]
Q5: What general conditions should I use for a forced degradation study?
Forced degradation studies, as recommended by ICH guidelines, are designed to accelerate the degradation process to identify potential degradation products and pathways.[][7] For acid-induced degradation, a typical starting point would be to expose a solution of the compound to a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 50-70°C).[3][6] The extent of degradation should be monitored over time, aiming for 5-20% degradation to ensure that secondary degradation products are not predominantly formed.[8]
Experimental Protocols
Protocol: Forced Degradation Study - Acid Hydrolysis
Objective: To evaluate the stability of this compound under acidic conditions and identify potential degradation products.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1 N solution
-
Sodium hydroxide (NaOH), 1 N solution (for neutralization)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 N HCl to achieve a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
-
Stress Conditions:
-
Incubate the acidic sample solution at an elevated temperature (e.g., 60°C).
-
As a control, prepare a similar solution in water or the organic solvent used and keep it at room temperature, protected from light.
-
-
Time-Point Analysis:
-
Withdraw aliquots from the stressed sample at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 N NaOH to stop the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to the appropriate concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. An example of starting conditions could be a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) and UV detection at a suitable wavelength.
-
Record the peak areas for the parent compound and any new peaks that appear.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the relative percentage of any degradation products formed.
-
If significant degradation is observed, further characterization of the degradation products using LC-MS is recommended.
-
Visualizations
Caption: Plausible degradation pathway via acid-catalyzed hydrolysis.
Caption: Troubleshooting workflow for stability issues.
References
- 2. Building a Troubleshooting Knowledge Base for Stability Laboratories – Pharma Stability [pharmastability.com]
- 3. rwandafda.gov.rw [rwandafda.gov.rw]
- 4. gerpac.eu [gerpac.eu]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. qlaboratories.com [qlaboratories.com]
- 7. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Alternative Catalysts for Reactions Involving Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of alternative catalysts in reactions with Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate. The information is designed to address specific experimental challenges and offer practical solutions.
Troubleshooting Guides
This section addresses common issues encountered during cross-coupling and nucleophilic substitution reactions of this compound, offering potential causes and actionable troubleshooting steps.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with this compound is resulting in low or no yield of the desired biaryl product. What are the potential causes and how can I improve the outcome?
Potential Causes:
-
Inactive Catalyst: The active Pd(0) species is susceptible to oxidation.
-
Poor Reagent Quality: The boronic acid or ester may have degraded (protodeboronation).
-
Suboptimal Ligand Choice: Standard ligands like PPh₃ may be ineffective for this electron-deficient and sterically hindered substrate.
-
Inappropriate Base or Solvent: The base may not be strong or soluble enough to facilitate efficient transmetalation.
-
Low Reaction Temperature: The C-Cl bond activation of this substrate can be challenging and may require higher temperatures.
Troubleshooting Steps:
-
Catalyst and Reaction Setup:
-
Use a fresh batch of palladium catalyst or a reliable pre-catalyst.
-
Ensure a strictly inert atmosphere (Nitrogen or Argon) by thoroughly degassing all solvents and reagents.[1]
-
-
Ligand Selection:
-
Base and Solvent Optimization:
-
Screen stronger bases like K₃PO₄ or Cs₂CO₃.
-
Commonly effective solvent systems include mixtures of an organic solvent (e.g., 1,4-dioxane, DMF, Toluene) with water.[3]
-
-
Temperature Adjustment:
-
Gradually increase the reaction temperature, keeping in mind that prolonged high temperatures can lead to boronic acid decomposition.[3]
-
Issue 2: Poor Regioselectivity in Mono-Arylation/Amination
Question: I am attempting a mono-substitution on this compound but am getting a mixture of products substituted at the C2 and C6 positions, or di-substituted product. How can I control the regioselectivity?
Potential Causes:
-
Similar Reactivity of C2-Cl and C6-Cl: The electronic environment of the pyridine ring, influenced by the fluorine and carboxylate groups, may lead to similar reactivity at both chlorine positions under standard conditions.
-
Ligand Effects: The chosen ligand can influence which position is more accessible for oxidative addition.
-
Reaction Conditions: Temperature and reaction time can impact selectivity.
Troubleshooting Steps:
-
Understand Inherent Reactivity: For many 2,6-dichloropyridines, the C2 position is electronically favored for nucleophilic attack and oxidative addition. However, the substituents on this specific molecule can alter this preference.
-
Ligand-Controlled Selectivity:
-
Control Stoichiometry and Reaction Time:
-
For mono-substitution, use a slight excess (1.1-1.5 equivalents) of the nucleophile or coupling partner.
-
Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired mono-substituted product is maximized to prevent di-substitution.
-
-
Consider "Ligand-Free" Conditions for Suzuki Coupling:
-
In some cases, "Jeffery" conditions, which utilize a simple palladium salt (e.g., Pd(OAc)₂) with a phase-transfer catalyst like tetrabutylammonium bromide (NBu₄Br), can provide unconventional regioselectivity.
-
Frequently Asked Questions (FAQs)
1. What are the most promising alternative catalysts to palladium for C-N bond formation with this compound?
Copper-catalyzed amination (a modified Ullmann reaction) is a highly promising and more economical alternative to palladium-catalyzed Buchwald-Hartwig amination.[4] Modern copper systems often utilize diamine or amino acid ligands and can be effective for coupling with a wide range of amines under milder conditions than traditional Ullmann reactions.[4]
2. For a Buchwald-Hartwig amination, which ligands are recommended for this specific substrate?
Given the electron-deficient nature and the presence of two C-Cl bonds, bulky and electron-rich biarylphosphine ligands are highly recommended. Good starting points for screening include:
-
RuPhos
-
BrettPhos
-
DavePhos
-
XPhos
These ligands are known to facilitate the challenging oxidative addition of aryl chlorides.[2]
3. Are there any effective alternative catalysts for Heck reactions with this substrate?
While palladium remains the most common catalyst for Heck reactions, research has explored the use of other transition metals. However, for a substrate like this compound, palladium catalysts with specific ligands are still the most reliable. For challenging Heck reactions, catalyst systems to consider include:
-
Palladium nanoparticles supported on various materials.
-
Palladacycles, which can be highly active.[5]
-
Phosphine-free palladium catalysts, which can offer advantages in terms of cost and ease of removal.[5]
4. How can I perform a nucleophilic aromatic substitution (SNAr) on this substrate without a metal catalyst?
Nucleophilic aromatic substitution of the chlorine atoms is possible, particularly with strong nucleophiles. The electron-withdrawing nature of the pyridine ring, the fluorine atom, and the carboxylate group activate the chlorine atoms towards SNAr. To facilitate this reaction, especially with less reactive nucleophiles, consider the following:
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be effective for reactions involving anionic nucleophiles in a biphasic system.
-
Strong Organic Bases: The use of a strong, non-nucleophilic organic superbase can catalyze concerted SNAr reactions, even with electron-neutral or electron-rich aryl fluorides, suggesting potential applicability here.
5. What are the common side reactions to watch out for in cross-coupling reactions with this substrate?
-
Protodehalogenation: Replacement of a chlorine atom with a hydrogen atom. This can be minimized by ensuring anhydrous conditions and using a strong, non-nucleophilic base.
-
Homocoupling of Boronic Acid (in Suzuki reactions): This can be reduced by maintaining a strict inert atmosphere to exclude oxygen.
-
Hydrodehalogenation (in Buchwald-Hartwig aminations): This is the reduction of the aryl chloride. Using high-purity, anhydrous reagents and solvents can help suppress this side reaction.[2]
Data Presentation
The following tables summarize typical catalyst systems and conditions for analogous reactions. Note that optimal conditions for this compound may require further screening.
Table 1: Alternative Catalyst Systems for Suzuki-Miyaura Coupling of Dichloropyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Typical Yield Range (%) | Reference(s) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 70-95 | [3] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100-110 | 75-98 | [6] |
| Pd(PPh₃)₄ | - | K₂CO₃ | DME/H₂O | 80-100 | 60-85 | [7] |
| Pd(OAc)₂ | IPr (NHC) | K₃PO₄ | THF | 80 | High | [3] |
| Pd(OAc)₂ | (none) / NBu₄Br | K₂CO₃ | DMF/H₂O | 100-120 | Variable | [3] |
Table 2: Alternative Catalyst Systems for Buchwald-Hartwig Amination of Dichloropyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Typical Yield Range (%) | Reference(s) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 65-90 (mono-amination) | [3] |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 80-100 | 70-95 | [2] |
| [Pd(allyl)Cl]₂ | BrettPhos | LiHMDS | Toluene | 65-80 | 70-90 | |
| CuI | 1,2-Ethanediamine | K₂CO₃ | DMSO | 90 | 80-95 (mono-amination) | [8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using an Alternative Catalyst System
This protocol is a general guideline and may require optimization for this compound.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Copper-Catalyzed Amination
This protocol provides a starting point for an alternative to palladium-catalyzed amination.
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), copper(I) iodide (CuI, 5-10 mol%), the ligand (e.g., N,N'-dimethyl-1,2-ethanediamine, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube and purge with an inert gas.
-
Solvent Addition: Add an anhydrous, degassed polar aprotic solvent (e.g., DMSO or DMF).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-120 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Caption: Decision tree for selecting alternative catalyst systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heck Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate and Other Pyridine Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and an ethyl carboxylate group on the pyridine ring, offers a versatile platform for medicinal chemists. This guide provides an objective comparison of this compound with other pyridine carboxylates, focusing on its synthesis and its role in the development of bioactive compounds, supported by experimental data.
Chemical Profile of this compound
| Property | Value |
| CAS Number | 82671-03-2 |
| Molecular Formula | C₈H₆Cl₂FNO₂ |
| Molecular Weight | 238.04 g/mol |
| Density | 1.441 g/cm³[1] |
| Boiling Point | 285.6 °C at 760 mmHg[1] |
| Flash Point | 126.5 °C[1] |
Synthesis and Experimental Protocols
Experimental Protocol: Synthesis of 2,6-Dichloro-5-fluoronicotinic Acid (Precursor)
This protocol is adapted from established methods for the synthesis of halogenated nicotinic acids.
-
Formation of 2,6-dihydroxy-3-cyano-5-fluoropyridine: Ethyl fluoroacetate is reacted with ethyl formate in the presence of a strong base like sodium hydride to form an enolate. This intermediate is then condensed with cyanoacetamide to yield 2,6-dihydroxy-3-cyano-5-fluoropyridine.
-
Chlorination: The dihydroxy intermediate is then chlorinated using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to yield 2,6-dichloro-3-cyano-5-fluoropyridine. This reaction often produces byproducts such as 2,4,6-trichloro-3-cyano-5-fluoropyridine, which can affect the overall yield.
-
Hydrolysis: The resulting nitrile is hydrolyzed to the carboxylic acid, 2,6-dichloro-5-fluoronicotinic acid, typically using a strong acid like sulfuric acid.
Experimental Protocol: Esterification to this compound (Proposed)
-
Reaction Setup: 2,6-dichloro-5-fluoronicotinic acid is dissolved in an excess of absolute ethanol.
-
Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added to the solution.
-
Reaction Conditions: The mixture is refluxed for several hours to drive the equilibrium towards the ester product.
-
Work-up and Purification: After cooling, the excess ethanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The final product can be purified by distillation or column chromatography.
Application in Drug Discovery: A Precursor to Gemifloxacin
This compound is a key intermediate in the synthesis of Gemifloxacin, a potent fluoroquinolone antibiotic. The structural core of this pyridine derivative is essential for the final structure and biological activity of the drug. The synthetic pathway highlights the importance of the specific halogenation pattern of the starting material.
Comparative Performance: Antibacterial Activity of the Resulting Fluoroquinolone
Direct comparative biological data for this compound against other pyridine carboxylates is scarce in the public domain, as it is primarily a synthetic intermediate. However, its performance can be indirectly assessed by examining the efficacy of the final drug product, Gemifloxacin, in comparison to other fluoroquinolone antibiotics. The data presented below summarizes the in vitro activity (Minimum Inhibitory Concentration, MIC₉₀ in µg/mL) of Gemifloxacin and other quinolones against common respiratory pathogens.[2][3][4]
| Bacterial Strain | Gemifloxacin (MIC₉₀, µg/mL) | Ciprofloxacin (MIC₉₀, µg/mL) | Levofloxacin (MIC₉₀, µg/mL) | Moxifloxacin (MIC₉₀, µg/mL) |
| Streptococcus pneumoniae | 0.06 | 2 | 1 | 0.25 |
| Haemophilus influenzae | ≤0.008 | 0.03 | 0.06 | 0.06 |
| Moraxella catarrhalis | 0.008 | 0.03 | 0.06 | 0.12 |
| Staphylococcus aureus (MSSA) | 0.03 | 0.5 | 0.5 | 0.12 |
| Escherichia coli | 0.016 | 0.03 | 0.06 | 0.25 |
| Pseudomonas aeruginosa | 8 | 1 | 2 | 8 |
Data compiled from multiple sources.[2][3][4]
The data clearly indicates that Gemifloxacin, derived from the this compound scaffold, exhibits exceptional potency against key respiratory pathogens, particularly Streptococcus pneumoniae, including strains resistant to other fluoroquinolones.[2] This highlights the significant contribution of the unique structural features of the pyridine core to the final biological activity. The structure-activity relationship of quinolones is well-established, with substitutions on the pyridine ring playing a critical role in antibacterial spectrum and potency.[1][5]
Conclusion
This compound is a highly functionalized pyridine derivative with significant utility in organic synthesis, particularly in the pharmaceutical industry. While direct comparative performance data for the intermediate itself is limited, its crucial role as a precursor to the potent fluoroquinolone antibiotic Gemifloxacin underscores its importance. The superior antibacterial activity of Gemifloxacin, when compared to other quinolones, provides strong evidence for the advantageous properties imparted by the dichlorofluoro-substituted pyridine-3-carboxylate core. Researchers and drug development professionals can leverage this versatile building block to explore novel chemical entities with potentially enhanced biological activities.
References
- 1. Chemical evolution of the fluoroquinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bactericidal activity of gemifloxacin and other quinolones against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The in-vitro activity and tentative breakpoint of gemifloxacin, a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Among these, halogenated pyridines, particularly those incorporating fluorine, have garnered significant interest for their potential as therapeutic agents. This guide provides a comparative analysis of derivatives of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate, a versatile building block for the synthesis of novel compounds with potential anticancer properties. While direct comparative studies on a comprehensive series of these specific derivatives are limited in publicly available literature, this analysis synthesizes data from related fluorinated pyridine compounds to project potential structure-activity relationships and guide future research.
Introduction to the Scaffold
This compound serves as a key intermediate in the synthesis of various heterocyclic compounds. The presence of two chlorine atoms at positions 2 and 6 offers sites for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The fluorine atom at position 5 can enhance the molecule's metabolic stability and binding affinity to biological targets. The ethyl carboxylate group at position 3 can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, further expanding the possibilities for derivatization. These structural features make this scaffold a promising starting point for the development of novel kinase inhibitors and other targeted anticancer therapies.
Data Presentation: A Comparative Overview
Direct, side-by-side comparative data for a series of this compound derivatives is not extensively available. However, based on structure-activity relationship (SAR) studies of analogous fluorinated pyridine and pyrimidine derivatives, a hypothetical comparative table can be constructed to illustrate potential trends in anticancer activity. The following table presents speculative IC50 values against representative cancer cell lines, such as a breast cancer line (MCF-7) and a lung cancer line (A549), based on the introduction of various substituents at the 2-position, a common site for modification.
Table 1: Hypothetical Comparative Anticancer Activity of Ethyl 2-substituted-6-chloro-5-fluoropyridine-3-carboxylate Derivatives
| Compound ID | R Group (at C2-position) | MCF-7 IC50 (µM) | A549 IC50 (µM) | Notes on Potential Activity |
| Parent | -Cl | >50 | >50 | The parent compound is expected to have low intrinsic activity. |
| DERIV-A1 | -NH₂ | 25-50 | 30-60 | Introduction of an amino group may confer moderate activity. |
| DERIV-A2 | -NHCH₃ | 15-30 | 20-40 | Small alkylamino groups can sometimes improve potency. |
| DERIV-A3 | -N(CH₃)₂ | 30-60 | 40-70 | Increased bulk at the amino group might decrease activity. |
| DERIV-B1 | -NH-Ph | 5-15 | 10-25 | Aniline derivatives often show enhanced activity.[1] |
| DERIV-B2 | -NH-Ph-4-F | 2-10 | 5-15 | Electron-withdrawing groups on the phenyl ring can improve potency.[2] |
| DERIV-B3 | -NH-Ph-4-OCH₃ | 8-20 | 15-30 | Electron-donating groups may have a variable effect. |
| DERIV-C1 | -OH | >50 | >50 | Hydroxy derivatives may have poor cell permeability. |
| DERIV-C2 | -OCH₃ | 20-40 | 25-50 | Methoxy substitution can offer a moderate improvement in activity. |
| DERIV-D1 | -SCH₃ | 15-35 | 20-45 | Thioether linkages can be explored for bioisosteric replacement. |
Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes only. It is based on general trends observed in related series of pyridine and pyrimidine derivatives and is meant to guide rational drug design. Actual IC50 values would need to be determined experimentally.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and in vitro anticancer evaluation of this compound derivatives, based on methodologies reported for similar compounds.
General Synthetic Protocol for 2-Substituted Derivatives
A common strategy for derivatization involves the nucleophilic substitution of the chlorine atom at the 2-position.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide or ethanol) is added the desired nucleophile (e.g., an amine, alcohol, or thiol; 1.1-1.5 eq) and a base (e.g., triethylamine or potassium carbonate; 1.5-2.0 eq).
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired derivative.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The synthesized derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with the compounds for a specified period, typically 48 or 72 hours.
-
MTT Incubation: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Mandatory Visualization
Signaling Pathway Diagram
Many fluorinated pyridine derivatives have been investigated as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors play crucial roles in cancer cell proliferation, survival, and angiogenesis. The following diagram illustrates the general signaling pathways of EGFR and VEGFR-2, which are potential targets for this compound derivatives.
Caption: EGFR and VEGFR-2 signaling pathways, potential targets for anticancer derivatives.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the synthesis and evaluation of novel anticancer compounds based on the this compound scaffold.
Caption: Workflow for synthesis and evaluation of novel anticancer derivatives.
Conclusion
Derivatives of this compound represent a promising class of compounds for the development of novel anticancer agents. The inherent reactivity of the scaffold allows for extensive chemical modification, enabling the exploration of structure-activity relationships and the optimization of potency and selectivity. While comprehensive comparative data for a dedicated series of these derivatives is currently lacking in the literature, the analysis of related fluorinated pyridines suggests that strategic substitution, particularly at the 2-position with various amino and anilino groups, could lead to compounds with significant cytotoxic activity. Future research should focus on the systematic synthesis and evaluation of a library of these derivatives to establish clear SAR and to identify lead compounds for further preclinical development. Investigation into their mechanism of action, particularly their potential to inhibit key oncogenic kinases like EGFR and VEGFR-2, will be crucial in advancing these promising molecules towards clinical application.
References
Unambiguous Structural Verification of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate: A Crystallographic Approach
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of X-ray crystallography for validating the structure of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate, a key intermediate in pharmaceutical synthesis. We present supporting data from a closely related analogue and contrast the definitive nature of crystallography with other analytical techniques.
The development of halogenated pyridine derivatives is a cornerstone of modern medicinal chemistry.[1][2] The specific arrangement of chloro and fluoro substituents on the pyridine ring of this compound imparts unique electronic properties that are crucial for its utility as a synthetic building block.[1] Given the potential for regioisomeric impurities during synthesis, unambiguous structural validation is not just a formality but a critical step in the drug development pipeline.
X-ray Crystallography: The Gold Standard for Structural Elucidation
X-ray crystallography provides direct, three-dimensional atomic coordinates of a molecule, offering unequivocal proof of its constitution and stereochemistry. While a crystal structure for this compound is not publicly available, the crystallographic data for a structurally similar compound, 3-diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate, demonstrates the power of this technique.[1][3]
Experimental Workflow for Single-Crystal X-ray Diffraction
The process of determining a crystal structure via X-ray diffraction follows a well-defined workflow. The key stages are outlined in the diagram below.
Experimental Protocol: A Representative Example
The following protocol is based on the published procedure for the structural analysis of 3-diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate.[3]
-
Crystal Growth: Colorless single crystals were obtained by the slow evaporation of a solution of the compound in a butanone-ethanol (4:1 v/v) mixture at room temperature.[3]
-
Data Collection: A suitable crystal was mounted on a diffractometer (e.g., Rigaku AFC10/Saturn724+).[3] Data was collected at a low temperature (153 K) to minimize thermal vibrations, using Mo Kα radiation.[3]
-
Structure Solution and Refinement: The structure was solved using direct methods (e.g., SHELXS97) and refined by full-matrix least-squares on F² (e.g., SHELXL97).[3] An absorption correction was applied to the data.[3]
Comparative Analysis: Crystallography vs. Other Techniques
While techniques like NMR and mass spectrometry are indispensable for routine characterization, they can sometimes be insufficient for definitive structural assignment, especially in cases of complex isomerism.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | 3D atomic coordinates, bond lengths, bond angles, crystal packing | Chemical environment of nuclei (¹H, ¹³C, ¹⁹F), connectivity through correlation experiments | Mass-to-charge ratio, elemental composition, fragmentation patterns |
| Sample Requirement | Single, high-quality crystal | Soluble sample | Ionizable sample |
| Ambiguity | Low to none for well-resolved structures | Potential for overlapping signals and ambiguity in complex molecules | Isomers are often indistinguishable; fragmentation can be complex |
| Definitive Nature | Provides absolute structure | Provides relative stereochemistry and connectivity | Confirms molecular weight and formula |
Table 1. Comparison of X-ray crystallography with other common analytical techniques for structural elucidation.
For this compound, while ¹H and ¹³C NMR would confirm the presence of the ethyl ester and the substituted pyridine ring, and high-resolution mass spectrometry would verify the elemental composition (C₈H₆Cl₂FNO₂),[4] only X-ray crystallography could definitively confirm the substitution pattern of the halogens on the pyridine ring without ambiguity. The synthesis of halogenated pyridines can be challenging, with potential for the formation of regioisomers.[2][5][6]
Crystallographic Data of a Structurally Related Analog
The crystallographic data for 3-diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate provides valuable insights into the expected structural features of the pyridine core.[3]
| Parameter | Value[3] |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.635 (3) |
| b (Å) | 10.888 (3) |
| c (Å) | 11.310 (3) |
| α (°) | 96.838 (1) |
| β (°) | 109.213 (1) |
| γ (°) | 116.017 (3) |
| Volume (ų) | 1056.5 (5) |
| Z | 2 |
Table 2. Unit cell parameters for 3-diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate.[3]
The crystal packing of this analog is stabilized by weak C—H⋯O interactions and short intermolecular Cl⋯F and Cl⋯Cl contacts.[3] Such details, which can influence the solid-state properties of a compound, are only accessible through crystallographic studies.
Conclusion
For the unequivocal structural validation of this compound and other critical pharmaceutical intermediates, single-crystal X-ray diffraction remains the definitive method. It provides an unambiguous three-dimensional structure, eliminating any doubt regarding isomerism and substitution patterns that may persist with spectroscopic techniques alone. For drug development professionals, investing in crystallographic analysis is a prudent measure to ensure the foundational integrity of their synthetic intermediates and, ultimately, the quality and safety of the final active pharmaceutical ingredient.
References
- 1. This compound | 82671-03-2 | Benchchem [benchchem.com]
- 2. Selective halogenation of pyridines and diazines via unconventional intermediates [mountainscholar.org]
- 3. 3-Diethylcarbamoyl-2′,4′-difluorobiphenyl-4-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 82671-03-2 [m.chemicalbook.com]
- 5. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate Analogues
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate and its analogues represent a class of halogenated pyridine derivatives with significant potential in medicinal and agricultural chemistry. The strategic placement of chloro and fluoro substituents on the pyridine ring, combined with the carboxylate functional group, provides a versatile scaffold for the development of novel therapeutic and crop protection agents. This guide offers a comparative overview of the reported biological activities of these analogues, supported by available experimental data and methodologies, to inform further research and development in this area.
Overview of Biological Activities
Analogues of this compound have demonstrated a range of biological activities, primarily categorized into antimicrobial, anticancer, and herbicidal properties. The electronic effects and lipophilicity conferred by the halogen atoms play a crucial role in the interaction of these molecules with biological targets.
Antimicrobial Activity
Several studies have explored the antimicrobial potential of pyridine derivatives, including those with halogen substitutions. The general mechanism often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Comparative Antimicrobial Data
| Compound/Analogue Class | Test Organism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| Substituted Nicotinamide Derivatives | Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Enterococcus faecalis, Candida albicans | MIC values ranging from 0.016 mM to >1 mM | [1] |
| Arylazo Nicotinate Derivatives | Escherichia coli, Bacillus subtilis | High efficacy based on MIC and MBC values | [2] |
| Fatty Amide Carboxylated Quinolone Derivatives | Staphylococcus aureus MTCC 96, Bacillus subtilis MTCC 121 | MIC values of 3.9 µg/mL and 2.1-4.6 µg/mL (anti-biofilm) respectively | [3] |
Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration. The data presented is for structurally related compounds and not direct analogues of this compound.
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is a standard laboratory method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Broth microdilution workflow for MIC determination.
Anticancer Activity
The anticancer potential of halogenated pyridine derivatives is a significant area of research. These compounds can exert their effects through various mechanisms, including the inhibition of kinases involved in cell signaling pathways, disruption of microtubule dynamics, and induction of apoptosis.
Comparative Anticancer Data
Direct comparative data for a series of this compound analogues is limited. However, studies on related fluorinated and chlorinated pyridine and dihydropyridine derivatives provide insights into their potential efficacy.
| Compound/Analogue Class | Cell Line(s) | Activity Metric (e.g., IC50) | Reference |
| Diethyl 4-(aryl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates | HeLa, MCF-7 | IC50 values in the low µM range (e.g., 2.3-11.9 µM) | [4] |
| 4-Heteroaryl-5-aryl-(2H)-1,2,3-triazole CA-4 analogues | Various (NCI-60 panel) | GI50 values in the low nM range | [5] |
| Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives | DU145, A549, SKOV3, MCF7 | Promising cytotoxicity | [3] |
Note: IC50 = Half-maximal inhibitory concentration; GI50 = Half-maximal growth inhibition. The data is for structurally related compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
MTT assay workflow for determining cytotoxicity.
Herbicidal Activity
Pyridine carboxylic acids are a known class of herbicides that often act as synthetic auxins, leading to uncontrolled growth and eventual death of susceptible plants. The specific substitution pattern of halogens on the pyridine ring can significantly influence the herbicidal activity and selectivity.
Comparative Herbicidal Data
While specific data for a series of this compound analogues is not available, research on related pyridine carboxylate herbicides provides a basis for understanding their potential.
| Compound/Analogue Class | Target Weeds | Activity Metric (e.g., % Inhibition, GR50) | Reference |
| 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid | Broadleaf weeds | Effective control | [6] |
| α-trifluoroanisole derivatives containing phenylpyridine moieties | Abutilon theophrasti, Amaranthus retroflexus, etc. | >80% inhibition at 37.5 g a.i./hm² for some compounds | [7] |
Note: GR50 = The dose required to reduce plant growth by 50%.
Experimental Protocol: Whole-Plant Pot Assay
This method is used to evaluate the post-emergence herbicidal efficacy of test compounds on various weed species.
Workflow for whole-plant pot assay for herbicidal activity.
Structure-Activity Relationship (SAR) Insights
Based on the available literature for related pyridine derivatives, the following SAR trends can be inferred:
-
Antimicrobial Activity: The nature and position of substituents on the pyridine and any attached aryl rings significantly influence antimicrobial potency. Lipophilicity and the presence of electron-withdrawing groups can play a critical role.
-
Anticancer Activity: For many pyridine-based anticancer agents, the substitution pattern affects their ability to bind to target proteins like kinases or tubulin. The presence of specific hydrogen bond donors and acceptors, as well as the overall molecular conformation, are key determinants of activity.
-
Herbicidal Activity: The specific arrangement of halogen atoms on the pyridine ring is crucial for herbicidal efficacy and crop selectivity. The carboxylic acid or ester group is often essential for mimicking the plant hormone auxin.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ES2713176T3 - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6- (4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid - Google Patents [patents.google.com]
- 7. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity for Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate Based Compounds
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-reactivity profiles of compounds derived from Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate, with a focus on the fluoroquinolone antibiotic, gemifloxacin. This guide provides a comparative analysis of its on-target and off-target activities, supported by experimental data and detailed protocols.
This compound serves as a crucial building block in the synthesis of advanced pharmaceutical agents, most notably the fourth-generation fluoroquinolone antibiotic, gemifloxacin. Understanding the cross-reactivity of such compounds is paramount in drug development to ensure target specificity and minimize adverse effects. This guide delves into the known biological interactions of gemifloxacin, comparing its performance with other relevant compounds and providing insights into its potential off-target activities.
On-Target Activity: Bacterial Topoisomerases
The primary mechanism of action for gemifloxacin and other fluoroquinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. Gemifloxacin has demonstrated potent activity against a broad spectrum of respiratory pathogens.[1]
Comparative Inhibitory Activity
Quantitative analysis of the inhibitory activity against these bacterial enzymes reveals the superior potency of gemifloxacin compared to older fluoroquinolones like ciprofloxacin, particularly against Gram-positive bacteria such as Streptococcus pneumoniae.
| Compound | Target Enzyme | Organism | IC50 (µg/mL) | Reference |
| Gemifloxacin | DNA Gyrase | S. pneumoniae | 0.06 | [2] |
| Ciprofloxacin | DNA Gyrase | S. pneumoniae | 1-2 | [2] |
| Gemifloxacin | Topoisomerase IV | S. aureus | 0.25 | [3] |
| Ciprofloxacin | Topoisomerase IV | S. aureus | - | [3] |
| Gemifloxacin | DNA Gyrase | S. aureus | 0.31 | [3] |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.
Potential Off-Target Interactions and Cross-Reactivity
While highly effective against bacterial targets, the pyridine-based scaffold common to many bioactive compounds, including gemifloxacin, raises the potential for interactions with human (eukaryotic) proteins, which can lead to off-target effects and adverse drug reactions. Fluoroquinolones, as a class, have been associated with various side effects, suggesting potential cross-reactivity with human enzymes and receptors.[3]
Kinase Inhibition
The 2-aminopyridine moiety, a structural feature related to the core of many kinase inhibitors, suggests a potential for cross-reactivity with human kinases. While specific kinase panel screening data for gemifloxacin is not extensively published in the readily available literature, the known side effects of fluoroquinolones warrant consideration of such off-target interactions.
Cytokine Modulation
Studies have shown that gemifloxacin can modulate the immune response by inhibiting the secretion of various cytokines, such as IL-1α, IL-1β, IL-6, IL-10, and TNF-α, from lipopolysaccharide-stimulated human monocytes. This inhibition occurs at the post-transcriptional level and does not appear to involve the NF-κB pathway.[4] This indicates a potential for cross-reactivity with cellular signaling pathways involved in inflammation.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
DNA Gyrase Supercoiling Inhibition Assay
This assay is fundamental to determining the inhibitory activity of compounds against bacterial DNA gyrase.
Objective: To measure the inhibition of DNA gyrase-mediated supercoiling of relaxed plasmid DNA.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 plasmid DNA
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
Test compound (e.g., Gemifloxacin) and control inhibitor (e.g., Ciprofloxacin)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide)
Procedure:
-
Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound.
-
Initiate the reaction by adding DNA gyrase to each mixture.
-
Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Resolve the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with a DNA intercalating agent and visualize under UV light.
-
Quantify the amount of supercoiled DNA in each lane to determine the IC50 value of the inhibitor.[5][6]
Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.
Topoisomerase IV Decatenation Assay
This assay is used to assess the inhibitory effect of compounds on the decatenation activity of topoisomerase IV.
Objective: To measure the inhibition of topoisomerase IV-mediated decatenation of catenated kinetoplast DNA (kDNA).
Materials:
-
E. coli or S. aureus Topoisomerase IV
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (similar to the gyrase assay buffer)
-
Test compound and control inhibitor
-
Agarose gel electrophoresis system
-
DNA staining agent
Procedure:
-
Set up reaction mixtures containing assay buffer, kDNA, and a range of concentrations of the test compound.
-
Start the reaction by adding topoisomerase IV.
-
Incubate the reactions at 37°C for a specified time.
-
Terminate the reactions.
-
Analyze the products by agarose gel electrophoresis. Decatenated DNA minicircles will migrate faster than the catenated network.
-
Stain and visualize the gel to determine the concentration at which the inhibitor prevents the release of minicircles, thus calculating the IC50.[5][7]
Caption: Workflow for Topoisomerase IV Decatenation Assay.
Conclusion
While this compound itself is an intermediate, its derivatives, such as gemifloxacin, exhibit potent and specific activity against their intended bacterial targets. The potential for cross-reactivity with human enzymes and signaling pathways, as suggested by the adverse effect profile of the fluoroquinolone class and preliminary in vitro studies, underscores the importance of comprehensive selectivity profiling in the development of new therapeutic agents based on this scaffold. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies to fully elucidate the cross-reactivity profiles of these compounds.
References
- 1. Gemifloxacin for the treatment of respiratory tract infections: in vitro susceptibility, pharmacokinetics and pharmacodynamics, clinical efficacy, and safety [pubmed.ncbi.nlm.nih.gov]
- 2. Potent Antipneumococcal Activity of Gemifloxacin Is Associated with Dual Targeting of Gyrase and Topoisomerase IV, an In Vivo Target Preference for Gyrase, and Enhanced Stabilization of Cleavable Complexes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gemifloxacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Gemifloxacin inhibits cytokine secretion by lipopolysaccharide stimulated human monocytes at the post-transcriptional level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the synthesis of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate against other methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of established methods for the synthesis of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate, a crucial building block in the development of pharmaceuticals. This document outlines the performance of different synthetic strategies, supported by experimental data, to inform decisions on process optimization and scale-up.
Introduction to Synthesis Strategies
The synthesis of this compound primarily revolves around the construction of the substituted pyridine ring and subsequent functional group manipulations. The methods benchmarked in this guide are distinguished by their starting materials and key chemical transformations. We will explore two main approaches: a multi-step synthesis commencing from 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile and a synthetic pathway involving the Blaise reaction.
Comparative Data Analysis
The following table summarizes the key quantitative data for the different synthesis methods, allowing for a direct comparison of their efficiency and product quality.
| Parameter | Method 1: From 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile | Method 2: Blaise Reaction Approach |
| Starting Material | 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile | 3-cyano-2,6-dichloro-5-fluoropyridine |
| Key Intermediates | Zinc salt, Imidate ester | Organozinc intermediate |
| Overall Yield | 88-95%[1] | Data not available in a comparable format |
| Product Purity | 99%[1] | High, but specific percentage not cited |
| Reaction Conditions | Controlled temperature (0-10 °C) and pH (2-3) for acidification[1] | Methanesulfonic acid as an in situ activator of zinc[2] |
| Key Advantages | High yield and purity, good reproducibility[1] | Single-step reaction, safe for large-scale operations[2] |
| Reported Challenges | Previous methods had low yield and poor reproducibility[1] | Induction period of the Blaise reaction needs to be managed[2] |
Experimental Protocols
Method 1: Synthesis from 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile
This method involves the reaction of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile with ethyl bromoacetate and zinc to form a zinc salt intermediate. This is followed by a controlled acidification to an imidate intermediate, which is then hydrolyzed to the final product.[1]
Step 1: Formation of the Zinc Salt Intermediate
-
2,6-dichloro-5-fluoro-3-pyridinecarbonitrile is reacted with ethyl bromoacetate in the presence of activated zinc powder.
Step 2: Acidification to Imidate Intermediate
-
The resulting zinc salt intermediate is acidified at a controlled temperature of 0-10 °C and a pH of 2-3.[1] This step is critical for maximizing the conversion to the imidate ester and minimizing hydrolysis of the ester group.[1]
Step 3: Acid-catalyzed Alcoholysis
-
The isolated, non-aqueous imidate intermediate is dissolved in anhydrous ethanol.
-
An anhydrous ethanol solution of hydrogen chloride or concentrated sulfuric acid is added dropwise at 20-30 °C.[1]
-
The reaction mixture is stirred for 2-3 hours.
-
The crude product is obtained by filtration after cooling.
-
Purification is achieved by washing with a cold ethanol-water mixture.[1]
A previously reported version of this method suffered from low yields and poor reproducibility.[1] The optimized protocol presented here, with its careful control of temperature and pH, achieves a high total yield of 88-95% and a purity of 99%.[1]
Method 2: Blaise Reaction Approach
An efficient, one-step synthesis of this compound has been developed using the Blaise reaction.[2]
Reaction Scheme:
-
This method utilizes the reaction of ethyl bromoacetate with 3-cyano-2,6-dichloro-5-fluoropyridine.[2]
-
The use of methanesulfonic acid as an in situ activator for zinc is a key innovation, which eliminates the induction period of the Blaise reaction, making it safer and more viable for large-scale production.[2]
Detailed experimental parameters for yield and purity were not available in the reviewed literature for a direct quantitative comparison in the table.
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the described synthesis methods.
Caption: Workflow for the synthesis from 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile.
Caption: Workflow for the one-step Blaise reaction synthesis.
Conclusion
The synthesis of this compound can be achieved through multiple effective routes. The method starting from 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, with optimized reaction conditions, offers a remarkably high yield and purity, making it an attractive option for producing high-quality material. The Blaise reaction approach presents a more streamlined, single-step process that is particularly advantageous for its safety and scalability. The choice of synthesis method will ultimately depend on the specific requirements of the research or manufacturing context, including desired purity, yield, cost of reagents, and available equipment.
References
A Guide to In Silico Modeling and Comparison of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
While specific in silico modeling studies on Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate and its derivatives are not extensively available in published literature, this guide provides a comprehensive framework for conducting such an analysis. The methodologies outlined below are based on established computational chemistry and drug discovery protocols, offering a robust workflow for researchers to generate comparative data.
Core Structure and Derivative Design
The foundational step in a comparative analysis is to define the core scaffold and the sites of chemical modification. For this compound derivatives, modifications would typically involve substituting the ethyl group or one or more of the halogen atoms to explore the structure-activity relationship (SAR).
Figure 1: General structure and potential modification sites for derivatives.
Proposed In Silico Analysis Workflow
A systematic in silico evaluation is critical for efficiently screening and prioritizing candidate molecules. The workflow begins with designing a virtual library of derivatives, followed by a multi-step computational analysis to predict their pharmacological and safety profiles.
Figure 2: A comprehensive workflow for in silico modeling and comparison.
Data Presentation for Comparative Analysis
Organizing the output from computational models into clear, structured tables is essential for a direct comparison of the derivatives.
Table 1: Comparative Molecular Docking Results
| Compound ID | R1-Group | R2-Group | R3-Group | Docking Score (kcal/mol) | Key Interacting Residues | H-Bonds |
| Parent | Ethyl | Cl | Cl | - | ||
| Deriv_001 | Methyl | Cl | Cl | |||
| Deriv_002 | Ethyl | NH2 | Cl | |||
| Deriv_003 | Ethyl | Cl | OCH3 | |||
| ... | ... | ... | ... | ... | ... | ... |
Table 2: Predicted ADMET Properties
| Compound ID | MW ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Caco-2 Perm. (nm/s) | hERG Inhibition | Ames Mutagenicity |
| Parent | 238.04 | ||||||
| Deriv_001 | |||||||
| Deriv_002 | |||||||
| Deriv_003 | |||||||
| ... | ... | ... | ... | ... | ... | ... | ... |
Experimental Protocols
Detailed and reproducible protocols are the cornerstone of valid scientific comparison.
Molecular Docking Protocol
-
Ligand Preparation:
-
Generate 2D structures of all derivatives.
-
Convert 2D structures to 3D using a computational chemistry tool (e.g., Avogadro, ChemDraw).
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds. Save in a compatible format (e.g., .pdbqt).
-
-
Protein Target Preparation:
-
Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any non-essential heteroatoms.
-
Add polar hydrogen atoms and assign atomic charges (e.g., Kollman charges).
-
Define the binding site (active site) by creating a grid box centered on the co-crystallized ligand or based on literature-defined active site residues.
-
-
Docking Simulation:
-
Use a molecular docking program (e.g., AutoDock Vina, Schrödinger's Glide).
-
Execute the docking algorithm, which will systematically sample conformations of the ligand within the defined binding site.
-
Set the exhaustiveness parameter to ensure a thorough search of the conformational space (a value of 8 or higher is common).
-
-
Analysis of Results:
-
Rank the derivatives based on their predicted binding affinity (docking score).
-
Visualize the top-ranked poses for each derivative to analyze protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
ADMET Prediction Protocol
-
Input Preparation:
-
Prepare the 3D structures of the derivatives in a suitable format (e.g., SMILES or SDF).
-
-
Prediction Using In Silico Tools:
-
Data Collection and Analysis:
-
Collect key predicted parameters, including:
-
Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).[4]
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).[4]
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Total clearance.
-
Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity, oral acute toxicity (LD50).[5][6]
-
-
Filter the results based on established drug-likeness rules (e.g., Lipinski's Rule of Five) and toxicity alerts.
-
Hypothetical Signaling Pathway Visualization
To understand the potential mechanism of action, the interaction of a lead compound with its biological target can be visualized within a signaling pathway. Assuming a derivative is designed to be a kinase inhibitor, its effect could be mapped as follows.
Figure 3: Example of a derivative inhibiting the RAF kinase in a signaling cascade.
By following this comprehensive in silico guide, researchers can effectively model, compare, and prioritize novel this compound derivatives, accelerating the identification of promising candidates for further experimental validation.
References
- 1. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 2. wjpls.org [wjpls.org]
- 3. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]
- 4. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]
- 5. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]
Safety Operating Guide
Personal protective equipment for handling Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
Essential Safety and Handling Guide for Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Chemical Profile and Hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Due to the presence of halogenated functional groups, this compound is classified as a halogenated organic compound and requires specific handling and disposal procedures.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 82671-03-2 | [3] |
| Molecular Formula | C8H6Cl2FNO2 | [3] |
| Molecular Weight | 238.04 g/mol | [3] |
| Boiling Point | 285.594 °C at 760 mmHg | [4] |
| Density | 1.441 g/cm³ | [4] |
| Flash Point | 126.523 °C | [4] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all operations involving this compound. All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Double-gloving is recommended. Use a chemical-resistant outer glove (e.g., Viton® or a laminate glove) over a standard nitrile inner glove. | Fully-buttoned laboratory coat | N95 dust mask or higher if not handled in a fume hood. |
| Solution Preparation | Chemical splash goggles | Double-gloving with a chemical-resistant outer glove. | Laboratory coat | Work within a chemical fume hood. |
| Conducting Reactions | Chemical splash goggles and face shield | Double-gloving with a chemical-resistant outer glove. | Chemical-resistant laboratory coat or apron | Work within a certified chemical fume hood. |
| Waste Disposal | Chemical splash goggles | Double-gloving with a chemical-resistant outer glove. | Laboratory coat | Handle in a well-ventilated area, preferably within a chemical fume hood. |
Note on Glove Selection: Standard nitrile gloves offer poor resistance to many halogenated organic compounds and should not be used for prolonged contact.[5][6] Butyl rubber gloves are also not recommended for halogenated solvents.[5] It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.
Experimental Protocols
Spill Management
Small Spill (in a fume hood):
-
Restrict Access: Ensure the spill is contained within the fume hood.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Dispose: Treat all cleanup materials as hazardous waste.
Large Spill (outside a fume hood):
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the laboratory doors and prevent entry.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Ventilate: If safe to do so, ensure the area is well-ventilated.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2][7]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Operational and Disposal Plans
Safe Handling and Storage
-
Handling: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[4] Avoid contact with skin and eyes by wearing the appropriate PPE.[4] Use non-sparking tools and prevent the buildup of electrostatic charge.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents.[2]
Waste Disposal
As a halogenated organic compound, this compound must be disposed of as hazardous waste.
-
Segregation: Do not mix halogenated waste with non-halogenated organic waste.[8][9][10] This is crucial for proper disposal and can impact disposal costs.[8][11]
-
Container: Collect all waste containing this compound in a designated, properly sealed, and clearly labeled "Halogenated Organic Waste" container.[12] The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[8][11] The label should clearly identify the contents, including the full chemical name and approximate concentrations.
-
Disposal Request: When the container is ready for pickup, follow your institution's procedures for hazardous waste disposal.
Visualized Workflow
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 82671-03-2 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. aksci.com [aksci.com]
- 8. benchchem.com [benchchem.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. scienceready.com.au [scienceready.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
